Oxo-piperazin-1-yl-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-piperazin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-5(6(10)11)8-3-1-7-2-4-8/h7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLCKTWCPKNNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365994 | |
| Record name | Oxo-piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691394-09-9 | |
| Record name | α-Oxo-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxo-piperazin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 691394-09-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Oxo-piperazin-1-yl-acetic acid
This guide provides a comprehensive overview of the synthesis and characterization of 4-Oxo-piperazin-1-yl-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in numerous marketed drugs, and its derivatives are continually explored for novel therapeutic applications.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a common structural motif in a vast array of biologically active molecules, contributing to improved pharmacokinetic properties such as aqueous solubility and oral bioavailability.[2] Its presence can significantly influence a compound's interaction with biological targets. The introduction of an acetic acid side chain at the N-1 position of a piperazinone core creates a molecule with both a rigid heterocyclic scaffold and a flexible acidic functional group, opening avenues for further derivatization or direct interaction with biological receptors.
This guide will detail a reliable synthetic pathway to 4-Oxo-piperazin-1-yl-acetic acid, starting from commercially available precursors. Furthermore, it will provide a thorough description of the analytical techniques required to confirm the structure and purity of the synthesized compound.
Synthesis of 4-Oxo-piperazin-1-yl-acetic acid
The synthesis of 4-Oxo-piperazin-1-yl-acetic acid is a two-step process commencing with the N-alkylation of piperazin-2-one with an appropriate haloacetic acid ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This approach is a common and effective method for the preparation of N-substituted piperazines.[3]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for 4-Oxo-piperazin-1-yl-acetic acid.
Step 1: Synthesis of Ethyl 2-(4-oxo-piperazin-1-yl)acetate
The first step involves a nucleophilic substitution reaction where the secondary amine of piperazin-2-one attacks the electrophilic carbon of ethyl bromoacetate. The reaction is typically carried out in the presence of a weak base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford Ethyl 2-(4-oxo-piperazin-1-yl)acetate as a pure product.
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the piperazinone nitrogen, enhancing its nucleophilicity, while being mild enough to avoid significant side reactions.
-
Temperature: Elevated temperature increases the reaction rate without promoting significant decomposition of the reactants or products.
Step 2: Hydrolysis of Ethyl 2-(4-oxo-piperazin-1-yl)acetate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred as it is generally irreversible and leads to the carboxylate salt, which can be easily separated from any unreacted ester.
Experimental Protocol (Basic Hydrolysis):
-
Reaction Setup: Dissolve Ethyl 2-(4-oxo-piperazin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to expedite the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The carboxylic acid product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Oxo-piperazin-1-yl-acetic acid. The product can be further purified by recrystallization if necessary.
Characterization of 4-Oxo-piperazin-1-yl-acetic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Characterization Workflow
Caption: Workflow for the characterization of 4-Oxo-piperazin-1-yl-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the piperazinone ring, the acetic acid moiety, and their connectivity.
Expected Spectral Data:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | ~10-12 ppm (broad singlet, 1H, -COOH)~4.2 ppm (singlet, 2H, -N-CH₂-COOH)~3.5 ppm (triplet, 2H, piperazinone ring)~3.3 ppm (singlet, 2H, piperazinone ring)~3.0 ppm (triplet, 2H, piperazinone ring) |
| ¹³C NMR | ~170-175 ppm (-COOH)~165-170 ppm (-C=O, amide)~55-60 ppm (-N-CH₂-COOH)~45-55 ppm (piperazinone ring carbons) |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorption Bands:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | 1700-1725 |
| C=O stretch (Amide) | 1650-1680 |
| C-N stretch | 1200-1350 |
The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.
Expected Molecular Ion Peak:
For 4-Oxo-piperazin-1-yl-acetic acid (C₆H₁₀N₂O₃), the expected molecular weight is 158.16 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 159.07.
Conclusion
This guide has outlined a robust and reproducible method for the synthesis of 4-Oxo-piperazin-1-yl-acetic acid, a valuable building block in drug discovery. The detailed protocols for synthesis and characterization provide a solid foundation for researchers to produce and validate this compound in their laboratories. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted piperazinone derivatives, highlighting the versatility of this synthetic approach.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 2. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. medchemexpress.com [medchemexpress.com]
The Emergence of a Privileged Scaffold: A Technical History of (3-Oxopiperazin-1-yl)acetic Acid
Abstract
The (3-Oxopiperazin-1-yl)acetic acid core, a seemingly simple heterocyclic structure, represents a cornerstone in modern medicinal chemistry. Classified as a "privileged scaffold," its unique combination of physicochemical properties has made it a versatile building block in the design of a diverse array of therapeutic agents. This in-depth technical guide explores the discovery and history of this important molecule, delving into its synthesis, the evolution of its applications, and its role as a foundational element in the development of novel drugs. We will examine the key chemical principles that underpin its synthesis and utility, providing detailed experimental protocols and exploring its significance in contemporary drug discovery.
Introduction: The Piperazine Motif in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast number of clinically approved drugs.[] Its prevalence stems from a favorable combination of properties: the two nitrogen atoms provide handles for chemical modification, influencing solubility, basicity, and receptor interactions. The chair-like conformation of the piperazine ring also offers a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, crucial for effective binding to biological targets.[2]
The introduction of a carbonyl group to create a piperazinone, and the subsequent addition of an acetic acid moiety, gives rise to (3-Oxopiperazin-1-yl)acetic acid. This modification further refines the scaffold's properties, introducing a lactam structure and a carboxylic acid group that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
The Genesis of a Scaffold: Discovery and Early Synthesis
While a definitive seminal publication detailing the very first synthesis of (3-Oxopiperazin-1-yl)acetic acid (CAS Number: 25629-32-7) is not readily apparent in a singular, landmark paper, its emergence can be traced through the evolution of synthetic methodologies for piperazinones and their derivatives. The fundamental approach to constructing this molecule involves two key transformations: the formation of the 2-oxopiperazine (also known as piperazin-2-one) ring and the subsequent N-alkylation with an acetic acid precursor.
Formation of the 2-Oxopiperazine Core
The synthesis of the 2-oxopiperazine core is a critical first step. Early and classical methods for the preparation of piperazine derivatives often involved the condensation reaction between ethylenediamine and various bifunctional compounds. A common and direct precursor to (3-Oxopiperazin-1-yl)acetic acid is 2-oxopiperazine (CAS 5625-67-2).[3]
A prevalent synthetic route to 2-oxopiperazine involves the cyclization of an N-(2-aminoethyl)glycine derivative. A more direct and industrially scalable approach, as outlined in patent literature, involves the reaction of chloroethylamine with ethyl chloroacetate. This method offers good reaction selectivity and avoids some of the side reactions common with the use of ethylenediamine.[4]
N-Alkylation: Attaching the Acetic Acid Moiety
Once the 2-oxopiperazine core is obtained, the acetic acid group is introduced via N-alkylation of the secondary amine at the 1-position. This is typically achieved through a nucleophilic substitution reaction with a haloacetic acid derivative, most commonly ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This N-alkylation strategy is a cornerstone of piperazine chemistry, allowing for the introduction of a wide variety of functional groups.[5]
The overall synthetic strategy can be visualized as a two-step process, beginning with the formation of the piperazinone ring followed by the attachment of the acetic acid side chain.
Significance in Drug Discovery and Development
The (3-Oxopiperazin-1-yl)acetic acid scaffold has proven to be a valuable starting point for the development of a wide range of biologically active molecules. Its utility lies in its ability to serve as a rigid core to which various pharmacophoric groups can be attached, allowing for the fine-tuning of activity against specific biological targets.
A Versatile Intermediate
The presence of both a secondary amine within the lactam ring and a carboxylic acid provides two key points for further chemical modification. This allows for the generation of large libraries of compounds for high-throughput screening, a critical process in modern drug discovery. The piperazinone core can be substituted at various positions, and the carboxylic acid can be converted to a wide range of functional groups, including esters, amides, and other bioisosteres.
Therapeutic Applications of Derivatives
Derivatives of the oxo-piperazin-1-yl-acetic acid scaffold have shown promise in a variety of therapeutic areas:
-
Antiviral Agents: A series of 2-oxopiperazine derivatives have been identified as potent inhibitors of the dengue virus.[]
-
Anti-inflammatory and Anti-cancer Agents: Novel benzhydrylpiperazine-based derivatives incorporating an oxadiazole moiety, which can be synthesized from the core acetic acid structure, have been developed as dual COX-2/5-LOX inhibitors with both anti-inflammatory and anti-cancer properties.[7]
-
Central Nervous System (CNS) Disorders: The broader class of piperazine derivatives has a long history of use in the treatment of CNS disorders, and the oxopiperazine scaffold continues to be explored for its potential in this area.
Experimental Protocols
The following protocols are illustrative of the general synthetic methods used to prepare (3-Oxopiperazin-1-yl)acetic acid and its precursors. These are generalized procedures and may require optimization based on specific laboratory conditions and available starting materials.
Synthesis of 2-Oxopiperazine (Piperazin-2-one)
Method: Based on the reaction of chloroethylamine and ethyl chloroacetate.[4]
Materials:
-
Chloroethylamine hydrochloride
-
Ethyl chloroacetate
-
Toluene (or another suitable organic solvent)
-
Ammonium acetate
-
Sodium carbonate (or another suitable base)
-
Acetone
-
Water
-
Activated carbon
Procedure:
-
To a reaction vessel, add chloroethylamine hydrochloride, ethyl chloroacetate, and toluene.
-
Stir the mixture at a controlled temperature (e.g., 30°C) for a designated period (e.g., 24 hours).
-
Add ammonium acetate and sodium carbonate to the reaction mixture.
-
Increase the temperature (e.g., to 80°C) and continue the reaction for another extended period (e.g., 24 hours).
-
Cool the reaction mixture to room temperature to allow for crystallization of the crude product.
-
Filter the crude product and dry.
-
Recrystallize the crude product from an acetone-water mixture, using activated carbon for decolorization, to obtain pure 2-oxopiperazine.
Synthesis of (3-Oxopiperazin-1-yl)acetic acid
Method: N-alkylation of 2-oxopiperazine with ethyl chloroacetate followed by hydrolysis.
Materials:
-
2-Oxopiperazine
-
Ethyl chloroacetate
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for hydrolysis)
-
Dichloromethane (for extraction)
Procedure:
Step 1: N-Alkylation
-
Dissolve 2-oxopiperazine in acetonitrile and add potassium carbonate.
-
Add ethyl chloroacetate to the mixture and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-oxopiperazin-1-yl)acetate.
-
The crude ester can be purified by extraction. Dissolve the residue in dichloromethane and wash with a dilute HCl solution to remove any unreacted 2-oxopiperazine. Neutralize the aqueous layer with a base (e.g., sodium carbonate) and extract the product back into dichloromethane. Dry the organic layer and evaporate the solvent.
Step 2: Hydrolysis
-
Dissolve the purified ethyl (3-oxopiperazin-1-yl)acetate in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the (3-Oxopiperazin-1-yl)acetic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (3-Oxopiperazin-1-yl)acetic acid | 25629-32-7 | C6H10N2O3 | 158.16 |
| 2-Oxopiperazine | 5625-67-2 | C4H8N2O | 100.12 |
Conclusion and Future Outlook
The history of (3-Oxopiperazin-1-yl)acetic acid is intrinsically linked to the broader story of piperazine and its derivatives in medicinal chemistry. While its initial discovery may not be attributable to a single breakthrough moment, its importance has grown steadily as a versatile and "privileged" scaffold in drug discovery. The synthetic routes to this compound are well-established, relying on fundamental organic chemistry principles of cyclization and N-alkylation.
The future of the (3-Oxopiperazin-1-yl)acetic acid scaffold lies in its continued use as a template for the design of novel therapeutic agents. As our understanding of disease biology becomes more sophisticated, the ability to rapidly generate and test diverse libraries of compounds based on this core structure will be invaluable. The inherent drug-like properties of the piperazinone motif, combined with the synthetic tractability of the acetic acid side chain, ensure that (3-Oxopiperazin-1-yl)acetic acid will remain a relevant and important tool for medicinal chemists for the foreseeable future.
References
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-哌嗪酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidation of 2-Oxo-2-(piperazin-1-yl)acetic Acid: A Vade Mecum for the Modern Researcher
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-oxo-2-(piperazin-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, offering a self-validating, multi-pronged approach to unambiguously confirm the molecular architecture of this important heterocyclic compound. Our methodology is grounded in the principles of modern analytical chemistry, integrating spectroscopic and spectrometric techniques to build a complete and robust structural dossier.
Introduction: The Significance of Piperazine Scaffolds
The piperazine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties make it a privileged scaffold in drug design. The title compound, 2-oxo-2-(piperazin-1-yl)acetic acid, combines this versatile heterocycle with a glyoxylic acid moiety, presenting a unique set of structural features and potential for further chemical modification. Accurate and unequivocal structure determination is the bedrock upon which all subsequent research and development activities are built.
A Strategic Approach to Structure Elucidation
Workflow for Structure Elucidation
Caption: A strategic workflow for the comprehensive structure elucidation of a target molecule.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry (MS) is the initial and indispensable step in any structure elucidation workflow. It provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent (e.g., methanol, acetonitrile/water) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Expected Results and Interpretation
For 2-oxo-2-(piperazin-1-yl)acetic acid (C₆H₁₀N₂O₃), the expected accurate masses are:
| Ion | Expected m/z |
| [M+H]⁺ | 159.0764 |
| [M+Na]⁺ | 181.0583 |
| [M-H]⁻ | 157.0618 |
The fragmentation pattern in the MS/MS spectrum provides crucial information about the connectivity of the molecule. Key expected fragmentations for this compound would involve the cleavage of the piperazine ring and the loss of the carboxylic acid group.[4]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, coupling patterns, and integration.
-
¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity of different fragments.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the structure of 2-oxo-2-(piperazin-1-yl)acetic acid and data from analogous compounds, the following spectral features are anticipated:[2][5][6]
¹H NMR (in DMSO-d₆):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperazine CH₂ (adjacent to N-H) | ~2.8 - 3.0 | Triplet | 4H |
| Piperazine CH₂ (adjacent to N-CO) | ~3.4 - 3.6 | Triplet | 4H |
| N-H | Broad singlet | 1H | |
| COOH | Broad singlet | 1H |
¹³C NMR (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| Piperazine C (adjacent to N-H) | ~43 - 46 |
| Piperazine C (adjacent to N-CO) | ~46 - 49 |
| C=O (amide) | ~163 - 165 |
| C=O (carboxylic acid) | ~168 - 170 |
The presence of rotational isomers (rotamers) due to the restricted rotation around the amide bond can lead to the observation of multiple sets of signals for the piperazine protons and carbons, especially at lower temperatures.[2][6]
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Vibrational Frequencies and Interpretation
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1630 - 1680 |
| C=O stretch (carboxylic acid) | 1700 - 1725 |
| C-N stretch | 1020 - 1250 |
The presence of strong absorption bands in these regions would provide confirmatory evidence for the key functional groups in 2-oxo-2-(piperazin-1-yl)acetic acid.[8][9]
Part 4: Single-Crystal X-ray Diffraction - The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[10] The piperazine ring is expected to adopt a chair conformation.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Conclusion
The structural elucidation of 2-oxo-2-(piperazin-1-yl)acetic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the integrated workflow presented in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities. The combination of mass spectrometry for molecular formula determination, NMR spectroscopy for mapping the atomic connectivity, and FTIR for functional group identification provides a robust and self-validating dataset. When applicable, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional molecular architecture. This comprehensive approach ensures the scientific integrity of the data, which is paramount for all subsequent applications in research and development.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raco.cat [raco.cat]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
The Emergent Therapeutic Potential of Oxo-piperazin-1-yl-acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific, promising subclass: novel oxo-piperazin-1-yl-acetic acid derivatives. These compounds feature a reactive acetic acid moiety attached to a piperazinone core, offering a versatile platform for synthesizing diverse chemical libraries with a wide spectrum of biological activities. We will explore the synthetic rationale, delve into key biological activities such as anticancer and anticoagulant effects, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this dynamic field.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and polarity.[3][4] This structure allows for extensive modification at the N-1 and N-4 positions, enabling the fine-tuning of a molecule's properties to enhance target affinity, specificity, water solubility, and oral bioavailability.[1][5] While many existing piperazine-based drugs are associated with increasing tolerance and suboptimal pharmacokinetic profiles, the development of novel derivatives aims to overcome these limitations.[1] The introduction of an oxo group to form a piperazinone, combined with an acetic acid functional group, creates a compelling chemical entity for exploring new therapeutic frontiers, particularly in oncology and thrombosis.
Synthetic Strategies and Rationale
The synthesis of this compound derivatives typically involves a multi-step process designed for modularity, allowing for the creation of diverse compound libraries. The core synthetic rationale is to build upon a central piperazinone ring, introducing various substituents to probe the chemical space for desired biological activity.
A common approach involves the reaction of a substituted piperazin-2-one intermediate with a bromo- or chloro-acetyl derivative.[6][7] This allows for the attachment of the critical acetic acid side chain. Subsequent modification of the terminal carboxyl group can then be performed to generate amides, esters, or other functional groups, further diversifying the chemical library.[6]
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for novel this compound derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. This section will focus on two of the most promising: anticancer and anticoagulant activities.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of piperazine-containing compounds against a wide array of human cancer cell lines.[8][9] The mechanism often involves the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer.
Mechanism of Action: Induction of Apoptosis
A key mechanism identified for piperazine derivatives is the simultaneous induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10]
-
Intrinsic Pathway: The compound can induce a significant drop in mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase-9 and subsequently the executioner caspase-3/7, leading to cell death.[10]
-
Extrinsic Pathway: The same compounds can also activate caspase-8, a key initiator of the extrinsic pathway, which is often linked to the suppression of pro-survival signals like NF-κB translocation.[10]
This dual-pathway induction makes the compounds potent anticancer agents and potentially circumvents resistance mechanisms that may arise from defects in a single apoptotic pathway.[10] Studies have shown that these derivatives can arrest the cell cycle, often at the G0/G1 or S phase, preventing cancer cell proliferation.[11][12]
Caption: Dual apoptotic pathways induced by this compound derivatives.
Anticoagulant Activity
Thrombotic disorders are a major cause of morbidity and mortality worldwide.[13] Coagulation factor Xa (FXa) is a critical enzyme in the coagulation cascade, as it represents the convergence point of both the intrinsic and extrinsic pathways.[13][14] Therefore, inhibiting FXa is a highly attractive strategy for developing new anticoagulant drugs.
Several piperazine-based molecules have been identified as potent and selective inhibitors of FXa.[15][16] The piperazine scaffold acts as a central linker to position key pharmacophoric groups into the S1 and S4 binding pockets of the FXa active site. The design of these inhibitors often mimics the binding mode of established drugs like Rivaroxaban.[15]
Structure-Activity Relationship (SAR) Insights:
-
S1 Pocket Binding: A substituted aromatic ring (e.g., 4-chlorophenyl) attached to the piperazine core often serves to occupy the S1 specificity pocket of FXa, which is crucial for potent inhibition.[15]
-
S4 Pocket Interaction: The other end of the molecule, often containing groups like morpholinone or similar heterocycles, interacts with the S4 pocket, contributing to overall binding affinity and selectivity.
-
The Piperazine Core: The central piperazine or piperazinone ring provides the correct orientation and spacing for these interactions, while also contributing to the molecule's overall physicochemical properties, such as solubility.[3]
Data Summary: In Vitro Biological Activity
The following table summarizes representative in vitro data for novel piperazine derivatives, illustrating their potency in different biological assays.
| Compound Class | Target Cell Line / Enzyme | Assay Type | Potency (IC50 / GI50) | Reference |
| Piperazinone Derivatives | HT-29 (Colon Cancer) | Cytotoxicity (MTT) | < 500 µM | [6][7] |
| Piperazinone Derivatives | A549 (Lung Cancer) | Cytotoxicity (MTT) | < 500 µM | [6][7] |
| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast Cancer) | Growth Inhibition | 1.00 µM | [17] |
| Quinolinone-Piperazine-Thiazole | T-47D (Breast Cancer) | Cytotoxicity | 2.73 µM | [12] |
| Quinolinone-Piperazine-Thiazole | VEGFR-2 Kinase | Enzyme Inhibition | 46.83 nM | [12] |
| Pyrazolyl Piperidine Analog | Coagulation Factor Xa | Enzyme Inhibition | 13.4 nM | [15] |
Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic activity of novel this compound derivatives against a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization.
-
Perform a cell count using a hemocytometer and determine cell viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the serially diluted compounds to the respective wells.
-
Incubate the plate for an additional 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or the solubilization buffer to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Future Directions and Conclusion
The this compound scaffold is a remarkably versatile and promising platform for the discovery of new therapeutic agents. The research highlighted in this guide demonstrates significant potential in both oncology and anticoagulation.[10][15] Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing broader libraries with diverse substitutions to conduct comprehensive SAR studies and optimize potency and selectivity.[1]
-
Multi-Target Ligands: Exploring the design of derivatives that can modulate multiple targets simultaneously, a strategy that is gaining traction for complex diseases like cancer and neuropsychiatric disorders.[18]
-
In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.
-
Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and pathways.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Green chemistry approach towards Piperazine: anticancer agents [ouci.dntb.gov.ua]
- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 14. Discovery and development of Factor Xa inhibitors (2015–2022) [ouci.dntb.gov.ua]
- 15. Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Exploration of Oxo-piperazin-1-yl-acetic Acid Analogs: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs with a wide array of pharmacological activities.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency and selectivity, while also improving pharmacokinetic characteristics such as solubility and oral bioavailability. The oxo-piperazin-1-yl-acetic acid scaffold, a specific iteration of this privileged structure, has emerged as a promising framework for the development of novel therapeutics. This guide provides an in-depth exploration of the in silico methodologies employed to investigate the therapeutic potential of these analogs, with a particular focus on their activity as farnesyltransferase inhibitors.
Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[2] The attachment of a farnesyl group to Ras is essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[3][4] Farnesyltransferase inhibitors (FTIs) have been investigated for their potential in treating various malignancies, and the oxo-piperazine core has been identified as a valuable scaffold in the design of such inhibitors.[5]
This technical guide will navigate the reader through a comprehensive in silico workflow for the characterization and optimization of this compound analogs as potential FTase inhibitors. We will delve into the intricacies of molecular docking, molecular dynamics simulations, ADMET prediction, and quantitative structure-activity relationship (QSAR) modeling, providing not just the "how-to" but also the critical "why" behind each step.
The Farnesyltransferase Signaling Pathway: A Prime Target for Intervention
The farnesyltransferase-mediated signaling cascade is a pivotal regulator of cellular function. Its inhibition offers a strategic approach to disrupt aberrant cell signaling in diseases like cancer. The following diagram illustrates the key steps in this pathway and the point of intervention for FTase inhibitors.
Caption: Farnesyltransferase signaling pathway and the inhibitory action of FTIs.
In Silico Drug Discovery Workflow for this compound Analogs
A systematic in silico approach is paramount for the efficient and rational design of novel drug candidates. The following workflow outlines the key computational stages for the investigation of this compound analogs.
Caption: A comprehensive in silico workflow for the discovery of novel drug candidates.
Part 1: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-target interactions.
Protocol: Molecular Docking of this compound Analogs into Farnesyltransferase
This protocol outlines the steps for performing molecular docking using the widely used software, AutoDock Vina.[7]
1. Target Protein Preparation:
- Objective: To prepare the farnesyltransferase protein structure for docking by removing non-essential molecules and adding necessary parameters.
- Steps:
- Download the crystal structure of human farnesyltransferase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1SA4, which is a complex of FTase with an inhibitor.[8]
- Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file.
- Add polar hydrogens to the protein structure.
- Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
- Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
2. Ligand Preparation:
- Objective: To generate 3D structures of the this compound analogs and prepare them for docking.
- Steps:
- Draw the 2D structures of the analogs using a chemical drawing software like ChemDraw or MarvinSketch.
- Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or the command-line tool Open Babel.
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds in the ligand.
- Save the prepared ligands in the PDBQT file format.
3. Grid Box Generation:
- Objective: To define the search space for the docking simulation within the active site of the target protein.
- Steps:
- Load the prepared protein PDBQT file into AutoDock Tools (ADT).
- Identify the active site of farnesyltransferase. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature reports. Key residues in the FTase active site include LeuB96, TrpB102, TrpB106, ArgB202, TyrB300, AspB359, and TyrB361.[9]
- Define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
4. Running AutoDock Vina:
- Objective: To perform the docking calculation.
- Steps:
- Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.
- Run AutoDock Vina from the command line, providing the configuration file as input.
- The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
5. Analysis of Results:
- Objective: To analyze the docking results and identify promising candidates.
- Steps:
- Visualize the predicted binding poses of the top-ranked analogs within the active site of farnesyltransferase using a molecular visualization tool.
- Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
- Compare the binding affinities and interaction patterns of different analogs to understand the structure-activity relationship (SAR).
Part 2: Molecular Dynamics Simulations - Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[10]
Protocol: GROMACS for Simulating the Farnesyltransferase-Inhibitor Complex
This protocol provides a general workflow for performing an MD simulation of a protein-ligand complex using GROMACS.[11][12]
1. System Preparation:
- Objective: To prepare the initial system for simulation, including the protein-ligand complex, solvent, and ions.
- Steps:
- Start with the best-docked pose of the this compound analog in the farnesyltransferase active site.
- Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.[11]
- Choose a suitable force field for the protein (e.g., CHARMM36m).
- Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).
- Solvate the system with water molecules (e.g., TIP3P water model).
- Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
2. Energy Minimization:
- Objective: To relax the system and remove any steric clashes or unfavorable geometries.
- Steps:
- Perform energy minimization using the steepest descent algorithm, followed by the conjugate gradient algorithm.
3. Equilibration:
- Objective: To bring the system to the desired temperature and pressure.
- Steps:
- Perform a short simulation under the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature of the system.
- Perform another short simulation under the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
4. Production MD Run:
- Objective: To generate the production trajectory for analysis.
- Steps:
- Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints.
5. Trajectory Analysis:
- Objective: To analyze the MD trajectory to assess the stability of the protein-ligand complex.
- Steps:
- Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess their structural stability over time.
- Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.
- Analyze the hydrogen bonds and other non-covalent interactions between the protein and the ligand throughout the simulation.
- Calculate the binding free energy of the complex using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.
Part 3: ADMET Prediction - Assessing Drug-Likeness
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction tools can help to identify potential liabilities early in the drug discovery process.[13]
Protocol: ADMET Prediction using SwissADME
SwissADME is a free and user-friendly web server for predicting the ADMET properties of small molecules.[14]
1. Input:
- Objective: To provide the chemical structures of the this compound analogs to the SwissADME server.
- Steps:
- Navigate to the SwissADME website.
- Input the SMILES (Simplified Molecular Input Line Entry System) strings of the analogs into the input box. Multiple SMILES can be entered, one per line.
2. Prediction:
- Objective: To run the ADMET prediction.
- Steps:
- Click the "Run" button.
3. Analysis of Results:
- Objective: To interpret the predicted ADMET properties.
- SwissADME provides a wealth of information, including:
- Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA), number of rotatable bonds, etc.
- Lipophilicity: Consensus LogP value.
- Water Solubility: Predicted solubility in water.
- Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor prediction, and cytochrome P450 (CYP) inhibition.
- Drug-likeness: Evaluation based on several rules, including Lipinski's rule of five, Ghose filter, Veber rule, and Egan rule.
- Medicinal Chemistry: Alerts for pan-assay interference compounds (PAINS) and other undesirable structural features.
Data Presentation: Predicted ADMET Properties of Representative Analogs
| Analog | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |
| Analog 1 | 350.4 | 2.5 | 85.3 | High | No | 0 |
| Analog 2 | 420.5 | 3.8 | 95.6 | High | No | 0 |
| Analog 3 | 480.6 | 4.9 | 105.9 | Low | No | 1 |
| Analog 4 | 380.4 | 3.1 | 90.1 | High | Yes | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 4: QSAR Modeling - Correlating Structure with Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5]
Protocol: 2D-QSAR Modeling Workflow
1. Data Set Preparation:
- Objective: To compile a dataset of this compound analogs with their corresponding biological activity data (e.g., IC50 values for farnesyltransferase inhibition).
- Steps:
- Gather a set of at least 20-30 analogs with experimentally determined activities.
- Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
2. Descriptor Calculation:
- Objective: To calculate molecular descriptors that numerically represent the chemical structures of the analogs.
- Steps:
- Use software like PaDEL-Descriptor or Mordred to calculate a wide range of 2D descriptors, such as constitutional, topological, and electronic descriptors.
3. Descriptor Selection and Model Building:
- Objective: To select the most relevant descriptors and build a predictive QSAR model.
- Steps:
- Use a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify a subset of descriptors that are highly correlated with the biological activity.
- Use a statistical method, such as multiple linear regression (MLR), to build the QSAR model.
4. Model Validation:
- Objective: To assess the statistical significance and predictive power of the QSAR model.
- Steps:
- Internal Validation: Use cross-validation techniques (e.g., leave-one-out cross-validation) on the training set to assess the robustness of the model. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).
- External Validation: Use the test set to evaluate the predictive ability of the model on new, unseen data. The predictive R² (pred_R²) is a key metric for external validation.
Data Presentation: Hypothetical QSAR Model for FTase Inhibition
Equation: pIC50 = 0.85 * (ALogP) - 0.02 * (TPSA) + 0.15 * (nRotB) + 3.5
Statistical Parameters:
-
R² = 0.85
-
q² = 0.75
-
pred_R² = 0.80
Note: The equation and statistical parameters are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The in silico methodologies outlined in this guide provide a powerful and efficient framework for the discovery and optimization of novel this compound analogs as potential therapeutic agents. By integrating molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can gain deep insights into the structure-activity relationships of these compounds and prioritize the most promising candidates for synthesis and experimental testing. The focus on farnesyltransferase inhibition highlights a key therapeutic avenue for this chemical scaffold, particularly in the context of cancer. Future work should aim to expand the in silico analysis to other potential targets and to validate the computational predictions through rigorous in vitro and in vivo studies, ultimately paving the way for the development of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular dynamic simulations and structure-based pharmacophore development for farnesyltransferase inhibitors discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular dynamics simulations on the critical states of the farnesyltransferase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. "Synthesis of a Novel RAS Farnesyl Protein Transferase Inhibitor" by Mark F. Mechelke and Anna Mikolchak [repository.stcloudstate.edu]
- 13. Farnesyl diphosphate synthase inhibitors from in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vHTS and 3D-QSAR for the Identification of Novel Phyto-inhibitors of Farnesyltransferase: Validation of Ascorbic Acid inhibition of Farnesyltransferase in an Animal Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Ranolazine, a Late Sodium Current Inhibitor Containing an Oxo-piperazin-1-yl-acetic acid Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The compound "Oxo-piperazin-1-yl-acetic acid" represents a core chemical scaffold found in various pharmacologically active agents. This guide focuses on the mechanism of action of Ranolazine , a prominent anti-anginal drug that features this moiety. Ranolazine's primary therapeutic effect is achieved through the selective inhibition of the late inward sodium current (INa) in cardiomyocytes.[1] This action mitigates the ionic imbalances that occur during myocardial ischemia, specifically preventing the intracellular sodium and subsequent calcium overload that leads to myocardial dysfunction.[2][3] This document provides a comprehensive exploration of Ranolazine's molecular interactions, its effects on cardiac electrophysiology, and the key experimental methodologies used to elucidate its mechanism.
Introduction: The Significance of the Late Sodium Current in Cardiac Pathophysiology
Under normal physiological conditions, the influx of sodium ions through voltage-gated sodium channels is rapid and transient, responsible for the upstroke of the cardiac action potential. However, in pathological states such as myocardial ischemia, a small, persistent "late" sodium current (late INa) is enhanced.[4][5] This sustained inward current leads to an accumulation of intracellular sodium. The elevated intracellular sodium concentration disrupts the normal function of the sodium-calcium exchanger (NCX), causing a reversal of its activity and leading to an influx of calcium ions.[6] This resulting calcium overload is a central driver of ischemic injury, contributing to:
-
Increased Diastolic Wall Tension: Impaired myocardial relaxation leads to increased stiffness and reduced coronary blood flow.[1]
-
Mechanical Dysfunction: Inefficient contraction and relaxation cycles reduce cardiac output.
-
Electrical Instability: The altered ionic environment can trigger arrhythmias.[2]
Ranolazine, a piperazine derivative, directly targets this pathological late INa, offering a unique therapeutic approach compared to traditional anti-anginal agents that primarily modulate hemodynamics.[7][8]
Molecular Mechanism of Action: Selective Inhibition of the Late Sodium Current
Ranolazine's principal mechanism of action is the concentration-, voltage-, and frequency-dependent inhibition of the late INa in cardiac myocytes.[4][9] By selectively blocking this current, Ranolazine prevents the downstream cascade of sodium and calcium overload.[5][6] This targeted action allows Ranolazine to exert its anti-ischemic effects without significantly altering heart rate or blood pressure, a notable advantage over beta-blockers and calcium channel blockers.[1][8]
The inhibition of the late INa by Ranolazine leads to a reduction in intracellular calcium levels.[10] This, in turn, decreases the tension in the heart wall, thereby lowering the oxygen requirement of the cardiac muscle.[10]
Signaling Pathway of Ranolazine's Action
Caption: Ranolazine's inhibition of the late sodium current.
Secondary Pharmacological Effects
While the inhibition of late INa is the primary mechanism, Ranolazine also exhibits effects on other ion channels, which contribute to its overall electrophysiological profile.
-
Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Ranolazine inhibits the IKr current, which is encoded by the hERG gene.[11] This action leads to a modest prolongation of the action potential duration and the QT interval on an electrocardiogram (ECG).[7][10] However, this effect is not associated with an increased risk of torsades de pointes, a type of ventricular tachycardia.[12] This is likely due to Ranolazine's concurrent inhibition of the late INa, which counteracts the proarrhythmic potential of IKr blockade.[12]
-
Effects on Other Ion Currents: Ranolazine has been shown to inhibit other cardiac ion currents at higher concentrations, including the late L-type calcium current (ICa,L) and the peak sodium current (peak INa), particularly in atrial myocytes.[11][12]
Experimental Elucidation of Ranolazine's Mechanism
The mechanism of action of Ranolazine has been delineated through a series of preclinical and clinical investigations.
In Vitro Electrophysiology: Patch-Clamp Studies
The gold-standard technique for characterizing the effects of a compound on specific ion channels is the patch-clamp technique .
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Late INa in Isolated Cardiomyocytes
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or dog).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a myocyte, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to isolate and measure the late INa. This typically involves a depolarizing pulse to a potential that inactivates the majority of the transient sodium current, allowing for the measurement of the sustained late component.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed before and after the application of Ranolazine at various concentrations to determine its inhibitory effect and calculate the IC50.
Preclinical and Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of Ranolazine in treating chronic stable angina.
| Clinical Trial | Key Findings |
| MARISA (Monotherapy Assessment of Ranolazine in Stable Angina) | Demonstrated a dose-dependent increase in exercise duration in patients with chronic stable angina.[13] |
| CARISA (Combination Assessment of Ranolazine in Stable Angina) | Showed that Ranolazine, when added to standard anti-anginal therapy (atenolol, amlodipine, or diltiazem), significantly improved exercise duration and reduced the frequency of angina attacks and nitroglycerin use.[14] |
| ERICA (Efficacy of Ranolazine in Chronic Angina) | Confirmed that Ranolazine was effective in reducing angina frequency and nitroglycerin consumption in patients already receiving the maximum recommended dose of amlodipine.[14] |
| MERLIN-TIMI 36 (Metabolic Efficiency with Ranolazine for Less Ischemia in Non-ST-Elevation Acute Coronary Syndromes) | While not showing a reduction in the primary endpoint of cardiovascular death, myocardial infarction, or recurrent ischemia, it did demonstrate a reduction in recurrent ischemia and worsening angina in a subgroup of patients with prior chronic angina.[2] |
These trials have consistently shown that Ranolazine improves exercise tolerance and reduces anginal symptoms.[13][14]
Drug Metabolism and Interactions
Ranolazine is primarily metabolized by the cytochrome P450 enzyme CYP3A and to a lesser extent by CYP2D6.[10] Consequently, its plasma concentration can be significantly affected by co-administration with strong inhibitors or inducers of these enzymes. Caution is advised when prescribing Ranolazine with drugs such as ketoconazole (a strong CYP3A inhibitor) or rifampin (a strong CYP3A inducer).[10]
Conclusion
Ranolazine, a compound containing the this compound scaffold, represents a significant advancement in the management of chronic angina. Its novel mechanism of action, centered on the selective inhibition of the late sodium current, addresses the underlying ionic disturbances of myocardial ischemia.[5][15] This targeted approach allows for effective anti-anginal efficacy without the hemodynamic side effects commonly associated with traditional therapies.[1] A thorough understanding of its molecular pharmacology, as detailed in this guide, is essential for researchers and clinicians working to further refine the treatment of ischemic heart disease.
References
- 1. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 2. Emerging clinical role of ranolazine in the management of angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 6. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ovid.com [ovid.com]
- 9. droracle.ai [droracle.ai]
- 10. Ranolazine - Wikipedia [en.wikipedia.org]
- 11. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ranolazine Reduces Angina in Women with Ischemic Heart Disease: Results of an Open-Label, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
The Oxo-piperazin-1-yl-acetic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies
Introduction: The Versatility of the Piperazine Core
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1] Its unique physicochemical properties—such as its basicity, solubility, and conformational rigidity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The six-membered ring with two nitrogen atoms in a 1,4-relationship provides a versatile platform for introducing a variety of substituents, thereby enabling fine-tuning of biological activity.[2] This guide focuses on a specific, yet highly adaptable, subset of this chemical class: the oxo-piperazin-1-yl-acetic acid core. We will delve into the structure-activity relationship (SAR) studies of this scaffold, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The this compound moiety offers several key points for chemical modification, allowing for a systematic exploration of the chemical space and its impact on biological targets. Understanding the causality behind experimental choices in modifying this core is paramount to designing potent and selective therapeutic agents.
The Core Scaffold: Opportunities for Derivatization
The fundamental structure of this compound presents three primary regions for modification, each offering a unique opportunity to influence the molecule's interaction with biological systems. A systematic approach to derivatization is crucial for building a comprehensive SAR model.
Figure 1: Key regions for derivatization of the this compound core.
Synthetic Strategies: Building the Analog Library
A robust SAR study is underpinned by the efficient synthesis of a diverse library of analogs. The general synthetic approach to this compound derivatives is modular, allowing for the introduction of various substituents in a controlled manner.
General Synthetic Workflow
The synthesis typically commences with a suitably substituted piperazine, which is then elaborated at the N-1 and N-4 positions. The following diagram illustrates a common synthetic pathway.
Figure 2: A generalized synthetic workflow for creating a library of this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol outlines the synthesis of a 2-(4-aryl-piperazin-1-yl)-N-phenylacetamide derivative, a common structural motif in this class of compounds.
Step 1: Synthesis of 1-(Chloroacetyl)-4-arylpiperazine
-
To a stirred solution of the desired N-arylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetyl piperazine intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-(4-Aryl-piperazin-1-yl)-N-phenylacetamide
-
Dissolve the crude 1-(chloroacetyl)-4-arylpiperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Add the desired aniline (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the final compound.[3][4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be profoundly influenced by the nature of the substituents at the key modification points.
Region 1: The Acetic Acid Moiety
The acetic acid group is a critical interaction point. Conversion of the carboxylic acid to various amides is a common strategy to modulate activity, solubility, and cell permeability.
-
Primary and Secondary Amides: The formation of amides, particularly with anilines or benzylamines, often leads to compounds with a range of biological activities, including antimicrobial and anticancer effects.[5][6] The nature of the substituent on the amide's phenyl ring is crucial.
-
Electron-Withdrawing vs. Electron-Donating Groups: In many cases, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the terminal phenyl ring of the amide can enhance potency.[7] Conversely, electron-donating groups may reduce activity. This suggests that the electronic properties of this region play a significant role in target engagement.
Region 2: The N-4 Substituent
The substituent at the N-4 position of the piperazine ring is arguably the most critical determinant of a compound's overall pharmacological profile and target selectivity.
-
Aryl Substituents: N-arylpiperazines are a well-established class of compounds, particularly in the realm of central nervous system (CNS) disorders.[8] The nature of the aryl group (e.g., phenyl, naphthyl, or heteroaryl) and its substitution pattern can dictate the affinity for specific receptors, such as serotonin or dopamine receptors.[8]
-
Bulky vs. Small Substituents: The size and lipophilicity of the N-4 substituent can impact membrane permeability and interaction with the target's binding pocket. For instance, in some series, bulkier groups have been shown to increase potency, while in others, a smaller substituent is preferred.[9]
-
Impact on Pharmacokinetics: The N-4 substituent also significantly influences the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[10]
Region 3: The Piperazine Ring
While less commonly modified, substitutions on the carbon atoms of the piperazine ring can be used to introduce chirality and conformational constraints. This can lead to stereoselective effects on biological activity and may improve binding affinity and selectivity.[7]
Quantitative SAR Data Summary
The following table summarizes representative SAR data from studies on related piperazine derivatives, illustrating the impact of substitutions on biological activity.
| Compound ID | N-4 Substituent (Region 2) | Amide Substituent (Region 1) | Biological Activity (IC₅₀/MIC) | Reference |
| A1 | Phenyl | 4-Chlorophenyl | 15 µM (Anticancer) | [5][6] |
| A2 | Phenyl | 4-Methoxyphenyl | 35 µM (Anticancer) | [5][6] |
| B1 | 3-Trifluoromethylphenyl | Unsubstituted Phenyl | 25 µM (Antimicrobial) | [1] |
| B2 | 4-Fluorophenyl | Unsubstituted Phenyl | 50 µM (Antimicrobial) | [1] |
| C1 | 2-Methoxyphenyl | Diphenyl | Potent (Antipsychotic-like) | [3] |
| C2 | 4-Chlorophenyl | Diphenyl | Moderately Potent (Antipsychotic-like) | [3] |
Note: The data presented are illustrative and collated from studies on structurally related compounds to highlight general SAR trends.
Biological Evaluation: A Self-Validating System
To ensure the trustworthiness of the SAR data, a robust and reproducible biological evaluation workflow is essential.
Workflow for Biological Screening
Figure 3: A standard workflow for the biological evaluation and SAR analysis of new chemical entities.
Example Protocol: In Vitro Antimicrobial Activity Assay (MIC Determination)
-
Preparation of Bacterial Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile core for the development of novel therapeutic agents across a range of disease areas. The SAR studies, though often part of broader research on more complex molecules, consistently highlight the critical importance of the N-4 substituent and the modifications of the acetic acid amide moiety in determining biological activity and selectivity. Future research should focus on a more systematic exploration of this specific scaffold, including the introduction of chiral centers and the use of computational modeling to guide the design of next-generation analogs with improved potency and optimized pharmacokinetic profiles.
References
- 1. [PDF] The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 9. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Computational Modeling of Oxo-piperazin-1-yl-acetic acid Interactions with Farnesyltransferase
This guide provides a comprehensive, in-depth protocol for the computational modeling of the interactions between Oxo-piperazin-1-yl-acetic acid and its potential biological target, Farnesyltransferase (FTase). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind methodological choices, ensuring a robust and self-validating computational workflow.
Introduction: The Rationale for Targeting Farnesyltransferase with Piperazine Scaffolds
Farnesyltransferase (FTase) is a zinc-dependent enzyme that plays a critical role in post-translational modification of various proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of signaling pathways that regulate cell growth and proliferation. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug discovery.[1][2] Farnesyltransferase inhibitors (FTIs) have been developed to block Ras farnesylation and have shown promise in preclinical and clinical studies.[1][3]
The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to be readily functionalized to interact with biological targets.[4] Notably, derivatives of N-arylpiperazinones, which share a core structure with this compound, have been identified as inhibitors of farnesyltransferase.[5][6] This provides a strong rationale for investigating the potential of this compound as a novel FTI through computational modeling. This guide will use human Farnesyltransferase as the target protein, leveraging publicly available crystal structures to build a robust and predictive computational model.
Foundational Steps: System Preparation and Ligand Parameterization
The accuracy of any molecular simulation is fundamentally dependent on the quality of the initial structures and the force field parameters used to describe the molecular interactions. This section outlines the critical preparatory steps for both the Farnesyltransferase protein and the this compound ligand.
Target Protein Preparation
The initial step is to obtain a high-resolution crystal structure of human Farnesyltransferase. The Protein Data Bank (PDB) is the primary repository for such structures. For this guide, we will utilize the crystal structure of human Farnesyltransferase complexed with an inhibitor (PDB ID: 1LD7) as our starting point.[7] This structure provides a well-defined active site and includes the farnesyl diphosphate (FPP) substrate, which is crucial for understanding inhibitor binding.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the PDB file for 1LD7 from the RCSB PDB database.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized solvents, and the original ligand. The protein chains (A and B) and the FPP molecule should be retained.
-
Protonation and Missing Residue Correction: Utilize a molecular modeling suite such as Schrödinger's Maestro, MOE, or the open-source tool PDB2PQR to add hydrogen atoms and to check for and repair any missing side chains or loops in the protein structure. The protonation state of titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully assigned based on the local microenvironment, often predicted using software like H++ or PROPKA.
-
Structural Minimization: Perform a brief energy minimization of the prepared protein-FPP complex to relieve any steric clashes introduced during the preparation steps. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
Ligand Parameterization: A Critical Step for Novel Scaffolds
This compound is a novel compound and therefore lacks pre-existing parameters in standard biomolecular force fields like AMBER and CHARMM.[8][9] The process of generating these parameters is crucial for accurately simulating its behavior. We will follow a well-established protocol for small molecule parameterization.[10][11][12]
Experimental Protocol: Ligand Parameterization using AMBER/GAFF and CHARMM/CGenFF
-
Ligand Structure Generation: Build the 3D structure of this compound using a chemical drawing tool like ChemDraw or a molecular builder within a modeling suite.
-
Initial Geometry Optimization: Perform a quantum mechanical (QM) geometry optimization of the ligand. A common level of theory for this step is Hartree-Fock with a 6-31G* basis set (HF/6-31G*). This provides a low-energy starting conformation.
-
Partial Charge Calculation: Calculate the electrostatic potential (ESP) of the optimized ligand geometry using a higher level of theory, such as B3LYP/6-31G*. These ESP charges will be used to derive the partial atomic charges for the force field using a fitting procedure like RESP (Restrained Electrostatic Potential) for AMBER or a similar methodology for CHARMM.[13]
-
Atom Typing and Parameter Assignment: Use tools like antechamber for the AMBER General Amber Force Field (GAFF) or the CGenFF server for the CHARMM General Force Field to assign atom types to the ligand and to identify missing bonded parameters (bond lengths, angles, and dihedrals).[12]
-
Dihedral Parameter Fitting (if necessary): For any critical rotatable bonds where GAFF or CGenFF parameters are not available or are associated with high penalties, perform QM torsional scans. The resulting energy profiles are then used to fit the dihedral parameters to reproduce the QM rotational energy barriers.
-
Final Parameter File Generation: Assemble the derived charges and bonded parameters into a ligand topology file (.itp for GROMACS, .prmtop and .inpcrd for AMBER).
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[3] This will provide us with a starting configuration for more rigorous computational analyses.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor and Ligand Preparation for Docking: Convert the prepared FTase structure and the parameterized this compound structure into the PDBQT file format required by AutoDock Vina. This step involves adding partial charges and defining rotatable bonds.
-
Grid Box Definition: Define a search space (grid box) that encompasses the active site of FTase. The dimensions of the grid box should be large enough to allow the ligand to freely rotate and translate. The center of the grid can be determined from the position of the co-crystallized inhibitor in the 1LD7 structure.
-
Docking Simulation: Run the docking simulation using AutoDock Vina. The program will generate a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Pose Analysis: Analyze the top-ranked docking poses. The most plausible binding mode will exhibit favorable interactions with key active site residues, such as hydrogen bonds with polar residues and hydrophobic contacts. The coordination of the ligand with the active site zinc ion is a critical interaction to consider.
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking.
Molecular Dynamics Simulations: Exploring the Dynamic Interactions
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[14] This provides insights into the stability of the binding mode and the key interactions that maintain the complex.
Experimental Protocol: MD Simulation with GROMACS
-
System Solvation: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes between the solute and the solvent.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to 1 atm. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms during the initial stages of equilibration and then gradually released.
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the structural stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the protein and the ligand.
-
Interaction Energy Calculations: To determine the contribution of individual residues to the binding of the ligand.
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: The sequential steps of a molecular dynamics simulation.
Binding Free Energy Calculations: Quantifying Binding Affinity
The ultimate goal of this computational workflow is to predict the binding affinity of this compound to FTase. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energies from MD trajectories.[5]
Experimental Protocol: MM/PBSA Binding Free Energy Calculation
-
Trajectory Extraction: Extract snapshots from the stable portion of the production MD trajectory.
-
Free Energy Calculation: For each snapshot, calculate the binding free energy using the MM/PBSA or MM/GBSA method. This involves calculating the free energies of the complex, the protein, and the ligand individually and then taking the difference. The calculation is typically performed using scripts such as gmx_MMPBSA for GROMACS or the MMPBSA.py script in AMBER.[5]
-
Energy Decomposition: Decompose the calculated binding free energy into contributions from individual residues. This helps to identify the key "hotspot" residues that are most important for ligand binding.
-
Comparison with Experimental Data: Compare the calculated binding free energy with experimental values (e.g., from IC50 or Ki data) for known piperazine-based FTase inhibitors to validate the computational model.
Table: Predicted vs. Experimental Binding Affinities of FTase Inhibitors
| Compound | Predicted ΔG_bind (kcal/mol) | Experimental IC50 (nM) | Reference |
| This compound | To be determined | Not available | - |
| Tipifarnib | To be calculated for comparison | 0.86 | |
| Lonafarnib | To be calculated for comparison | 1.9 (H-ras) |
Self-Validation and Interpretation of Results
A key aspect of this technical guide is the emphasis on a self-validating system. The validation of the computational protocol is achieved by comparing the predicted binding free energies of known FTase inhibitors, such as Tipifarnib and Lonafarnib, with their experimentally determined IC50 values. If the computational model can accurately reproduce the relative binding affinities of these known inhibitors, it lends confidence to the predictions made for our novel compound, this compound.
The final interpretation of the results should integrate the findings from all computational steps:
-
Docking: Provides the initial hypothesis of the binding mode.
-
MD Simulations: Assesses the stability of the binding mode and reveals the dynamic nature of the protein-ligand interactions.
-
Binding Free Energy Calculations: Quantifies the strength of the interaction and allows for a semi-quantitative comparison with experimental data.
-
Energy Decomposition: Pinpoints the key residues responsible for binding, providing valuable information for future lead optimization efforts.
Conclusion
This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of this compound interactions with Farnesyltransferase. By following these detailed protocols, researchers can generate reliable predictions of binding modes and affinities, providing a solid foundation for further experimental validation and the rational design of novel Farnesyltransferase inhibitors. The emphasis on causality and self-validation ensures that the generated computational data is not only predictive but also mechanistically insightful.
References
- 1. SwissParam - Topology and parameters for small organic molecules [old.swissparam.ch]
- 2. ks.uiuc.edu [ks.uiuc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzodiazepine peptidomimetic inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 6. Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free Energy Calculations [mdtutorials.com]
- 8. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 9. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 10. Parametrization of a new small molecule – Martini Force Field Initiative [cgmartini.nl]
- 11. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 12. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 13. New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. GROMACS Tutorials [mdtutorials.com]
Methodological & Application
Application Note: High-Throughput Quantification of Oxo-piperazin-1-yl-acetic acid in Pharmaceutical Matrices
Introduction
Oxo-piperazin-1-yl-acetic acid is a key chemical entity with significance in pharmaceutical development, often as a metabolite, impurity, or a synthetic intermediate.[1] Accurate and precise quantification of this polar, non-chromophoric compound is critical for ensuring product quality, safety, and for conducting pharmacokinetic and toxicokinetic studies.[2][3] This application note provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of this compound in various matrices. We will explore two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
The protocols detailed herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[4][5][6][7][8]
Methodological Considerations: Choosing the Right Analytical Approach
The selection of an appropriate analytical technique is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV with Pre-column Derivatization: this compound lacks a strong native chromophore, making direct UV detection challenging, especially at low concentrations.[9] Pre-column derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), introduces a chromophore to the molecule, enabling sensitive detection using standard HPLC-UV systems.[9] This approach is cost-effective and widely accessible.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[1][10] This technique offers direct analysis without the need for derivatization and can provide structural information, confirming the identity of the analyte.[11]
Part 1: HPLC-UV Method with Pre-Column Derivatization
This method is suitable for the quantification of this compound in bulk drug substances and formulated products where concentration levels are expected to be higher.
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV quantification with derivatization.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (0.1 M)
-
Water (HPLC grade)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain this compound and dissolve in the diluent to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a microcentrifuge tube, add 200 µL of 0.1 M potassium borate buffer (pH 9.0).
-
Add 100 µL of NBD-Cl solution (1 mg/mL in acetonitrile).
-
Vortex briefly and heat the mixture at 60°C for 30 minutes in a water bath.
-
Cool the tubes to room temperature and add 100 µL of 0.1 M hydrochloric acid to quench the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-80% B15-17 min: 80% B17-18 min: 80-10% B18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 470 nm |
5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[4][7][12]
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the derivatized analyte.[12]
-
Linearity: Analyze the calibration standards in triplicate to establish the linear range and determine the coefficient of determination (r² > 0.99).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at 100% of the target concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Part 2: LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for the quantification of this compound in biological matrices such as plasma and urine, where low detection limits are required.[1]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (K2EDTA) or other relevant biological matrix
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard (IS) in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in a mixture of acetonitrile and water (50:50, v/v).[1]
-
Sample Preparation (Protein Precipitation): [13]
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm or equivalent[1] |
| Mobile Phase | A: 10 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the standard. Example: this compound: Q1/Q3 (e.g., 159.1 -> 114.1) IS: Q1/Q3 (e.g., 163.1 -> 118.1) |
4. Method Validation: A full validation in the biological matrix should be performed in accordance with regulatory guidelines.[2][3]
-
Selectivity: Analyze at least six blank matrix samples to check for interferences.
-
Linearity: A calibration curve with at least six non-zero points, including the LLOQ, should be prepared.
-
Accuracy and Precision: Evaluated at four QC levels: LLOQ, Low QC, Mid QC, and High QC in multiple runs.[1]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the matrix should be evaluated.
Summary of Validation Parameters
The following table summarizes the typical acceptance criteria for method validation based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | ± 15% of nominal value (± 20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10[1] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
Conclusion
This application note details two robust and reliable methods for the quantification of this compound. The choice between the HPLC-UV with derivatization and the LC-MS/MS method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, will provide accurate and precise data, supporting drug development and quality control activities.[2] The provided protocols serve as a comprehensive starting point for method development and can be adapted as needed for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. starodub.nl [starodub.nl]
- 9. researchgate.net [researchgate.net]
- 10. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. biotage.com [biotage.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (2-Oxo-piperazin-1-yl)-acetic acid
Abstract and Introduction
(2-Oxo-piperazin-1-yl)-acetic acid is a heterocyclic organic compound incorporating both a piperazine ring and an acetic acid moiety. As a derivative of piperazine, a core scaffold in numerous active pharmaceutical ingredients (APIs), its accurate and precise quantification is critical for drug discovery, development, and quality control.[1] This application note provides a comprehensive guide to the development and implementation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of (2-Oxo-piperazin-1-yl)-acetic acid. We will explore two primary chromatographic approaches, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC), detailing the rationale behind method development choices and providing step-by-step protocols. Furthermore, this guide emphasizes the critical role of forced degradation studies in establishing a stability-indicating assay.
Foundational Principles and Methodological Rationale
The molecular structure of (2-Oxo-piperazin-1-yl)-acetic acid presents unique analytical challenges. The piperazine nucleus itself lacks a strong chromophore, which can result in poor sensitivity with UV detection.[1][2] Additionally, the presence of both a polar acetic acid group and a cyclic diamine structure suggests that careful consideration of the stationary and mobile phase chemistry is required to achieve adequate retention and symmetrical peak shape.
Choosing the Chromatographic Mode
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and serves as an excellent starting point. By utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, retention of moderately polar to non-polar compounds is achieved. For (2-Oxo-piperazin-1-yl)-acetic acid, controlling the mobile phase pH will be crucial. By maintaining a pH below the pKa of the carboxylic acid group (typically around 2-4), the analyte will be in its protonated, less polar form, thereby increasing its retention on a reversed-phase column.[3][4]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of polar compounds.[1][5] It employs a polar stationary phase (e.g., cyano or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] This technique can provide enhanced retention for highly polar analytes like (2-Oxo-piperazin-1-yl)-acetic acid that may exhibit insufficient retention in reversed-phase mode.[6]
Detection Strategies
-
UV Detection: Given the structure, the amide bond and the carbonyl group may provide some UV absorbance at low wavelengths (around 200-220 nm).[2] While potentially sufficient for concentration and purity assays, this approach may lack the sensitivity required for trace-level analysis of impurities or degradants.
-
Derivatization for Enhanced UV/Fluorescence Detection: To overcome low sensitivity, pre-column or post-column derivatization can be employed. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine of the piperazine ring to form a highly UV-active derivative, significantly lowering the limit of detection.[2][6][7] Dansyl chloride is another reagent used for derivatization to enable fluorescence detection, offering even greater sensitivity.[5][8]
-
Alternative Detection Methods: If derivatization is not desirable, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used as near-universal detectors for non-volatile analytes. For definitive identification and structural elucidation of impurities, coupling the HPLC system to a Mass Spectrometer (LC-MS) is the most powerful approach.[3][6]
Experimental Protocols and Workflows
Protocol 1: Reversed-Phase HPLC with UV Detection (Primary Method)
This protocol is designed as a primary method for the determination of (2-Oxo-piperazin-1-yl)-acetic acid purity and concentration.
3.1.1 Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector | Standard laboratory instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a good balance of hydrophobicity for retaining the analyte.[3][4][9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | Low pH ensures the carboxylic acid is protonated, enhancing retention.[4][9] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier in RP-HPLC. |
| Gradient Program | 5% B to 95% B over 20 minutes | A gradient elution is recommended to ensure elution of any potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2][9] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 210 nm | To detect the amide and carbonyl chromophores. |
3.1.2 Sample and Standard Preparation
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of (2-Oxo-piperazin-1-yl)-acetic acid reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3.1.3 Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. qascf.com [qascf.com]
- 9. jchr.org [jchr.org]
Application Notes and Protocols for the Structural Elucidation of Oxo-piperazin-1-yl-acetic acid using NMR Spectroscopy
Introduction: The Pivotal Role of NMR in Pharmaceutical Characterization
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique, offering unparalleled insights into molecular structure with atomic-level resolution.[2][3] This application note provides a comprehensive guide to the NMR spectroscopic protocols for the complete structural elucidation of Oxo-piperazin-1-yl-acetic acid, a molecule of interest in medicinal chemistry due to its piperazine scaffold. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure robust and reliable data acquisition and interpretation. The protocols are structured to be self-validating, aligning with the principles of Good Manufacturing Practice (GMP) where applicable.[1]
Molecular Structure and Analytical Strategy
A logical and systematic approach is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals of this compound. The proposed analytical workflow integrates one-dimensional (1D) and two-dimensional (2D) NMR experiments to build a comprehensive picture of the molecule's connectivity and chemical environment.
References
- 1. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 2. azooptics.com [azooptics.com]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. news-medical.net [news-medical.net]
- 5. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry of Oxo-piperazin-1-yl-acetic acid Fragments
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of Oxo-piperazin-1-yl-acetic acid, a molecule of significant interest in pharmaceutical research and development. The document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and interpretation of fragmentation data. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical resource for researchers aiming to achieve robust and reliable characterization of this and similar compounds.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. Their presence in various drug candidates and metabolites necessitates reliable analytical methods for their detection and characterization. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose, offering high sensitivity and structural specificity.[1][2] Understanding the fragmentation behavior of these molecules under different ionization conditions is crucial for unambiguous identification and quantification in complex biological matrices.
This application note will delve into the principles and practical aspects of analyzing this compound using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will explore its characteristic fragmentation patterns and provide step-by-step protocols to guide researchers in developing and validating their own analytical methods.
Core Principles of Mass Spectrometric Analysis
The analysis of small, polar molecules like this compound by LC-MS/MS involves several key stages: sample preparation, chromatographic separation, ionization, and mass analysis with fragmentation.
Ionization
Electrospray ionization (ESI) is the most suitable technique for polar molecules like this compound.[2] Due to the presence of a basic nitrogen atom in the piperazine ring and an acidic carboxylic acid group, this compound can be readily ionized in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): Protonation typically occurs on the most basic site, which is the secondary amine within the piperazine ring. This results in the formation of the protonated molecule, [M+H]⁺, with a predicted m/z of 159.07642.[3]
-
Negative Ion Mode ([M-H]⁻): Deprotonation occurs at the carboxylic acid group, forming the deprotonated molecule, [M-H]⁻, with a predicted m/z of 157.06186.[3]
The choice of ionization mode will depend on the specific analytical goals, such as sensitivity and the desire to generate specific types of fragment ions.
Fragmentation (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the precursor ion (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation of piperazine-containing compounds is well-documented and often involves cleavages of the C-N bonds within the piperazine ring and bonds adjacent to it.[4][5]
Common fragmentation pathways for piperazine derivatives include:
-
Cleavage of the piperazine ring itself, leading to characteristic neutral losses.
-
Loss of substituents attached to the ring.
-
α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6]
For this compound, key fragmentation events are expected to involve the cleavage of the bond between the piperazine nitrogen and the acetyl group, as well as cleavages within the piperazine ring.
Experimental Workflow
A typical workflow for the LC-MS/MS analysis of this compound is depicted below. This process ensures that the analyte is effectively separated from the sample matrix and accurately detected and quantified.
Figure 1: General workflow for LC-MS/MS analysis.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix while removing interfering substances like proteins and salts.[7][8][9]
Protocol: Protein Precipitation for Plasma/Serum Samples
-
Aliquot Sample: Transfer 100 µL of plasma or serum to a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for extraction variability.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol containing 1% formic acid for positive mode analysis).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Causality: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological fluids.[9] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like this compound in solution. The evaporation and reconstitution step serves to concentrate the analyte and ensure it is dissolved in a solvent compatible with the LC mobile phase.[7]
Liquid Chromatography
Due to its polar nature, this compound can be challenging to retain on traditional reversed-phase C18 columns.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for such compounds.[10][11]
Protocol: HILIC-MS Method
-
Column: A HILIC column with an amide or unbonded silica stationary phase is recommended.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.[6]
-
Injection Volume: 2 - 10 µL.
| Parameter | Recommended Setting |
| LC Column | HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
Causality: HILIC utilizes a hydrophilic stationary phase and a high organic content mobile phase to retain and separate polar compounds that are poorly retained in reversed-phase chromatography.[10] The use of formic acid and ammonium formate helps to improve peak shape and ionization efficiency in the mass spectrometer.
Mass Spectrometry
Protocol: ESI-MS/MS Method (Positive Ion Mode)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Desolvation Temperature: 350 - 450 °C
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan
MRM Transitions for Quantification:
To set up a quantitative assay, specific precursor-to-product ion transitions are monitored. First, the precursor ion ([M+H]⁺, m/z 159.1) is selected. Then, a product ion scan is performed to identify the most intense and stable fragment ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |
| 159.1 | To be determined | 10 - 30 | Primary quantitative transition |
| 159.1 | To be determined | 10 - 30 | Qualitative (confirmatory) transition |
Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte.
Predicted Fragmentation: Based on the structure of this compound (C₆H₁₀N₂O₃)[12][13] and general fragmentation rules for piperazine derivatives, the following cleavages are plausible:
Figure 2: Predicted fragmentation pathways.
Data Analysis and Interpretation
-
Quantification: For quantitative analysis using MRM, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Structural Confirmation: In product ion scans, the observed fragment ions should be consistent with the proposed structure. High-resolution mass spectrometry (HRMS) can be used to obtain accurate mass measurements of both the precursor and product ions, further confirming their elemental composition.[14]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
Chromatographic Performance: The use of a HILIC column should result in good retention and symmetrical peak shape for this polar analyte. System suitability tests (e.g., replicate injections of a standard) should be performed to ensure reproducibility of retention time and peak area.
-
MS/MS Specificity: Monitoring at least two MRM transitions for the analyte provides a high degree of specificity. The ratio of the response of the two transitions should be constant across all samples and standards.
-
Internal Standard: The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[8]
Conclusion
This application note provides a detailed framework for the mass spectrometric analysis of this compound. By combining appropriate sample preparation, HILIC chromatography, and ESI-MS/MS, researchers can achieve sensitive, specific, and reliable quantification and structural characterization of this compound. The principles and protocols outlined here can be adapted for the analysis of other small, polar molecules in complex matrices, serving as a valuable resource for drug development professionals.
References
- 1. criver.com [criver.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
- 8. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. scbt.com [scbt.com]
- 13. This compound [oakwoodchemical.com]
- 14. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of (2-Oxopiperazin-1-yl)acetic Acid in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Piperazine Scaffold
(2-Oxopiperazin-1-yl)acetic acid (CAS 691394-09-9) is a piperazinone-containing heterocyclic compound.[1][2][3] While direct, extensive biological characterization of this specific molecule is not widely documented in peer-reviewed literature, its core structure is a key feature in numerous derivatives exhibiting significant pharmacological activities.[4][5][6] The piperazine and piperazinone scaffolds are prevalent in compounds developed for oncology, infectious diseases, and neuroscience.[6][7][8][9]
This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization of (2-Oxopiperazin-1-yl)acetic acid in cell culture assays. We will leverage the established biological activities of structurally related piperazinone derivatives to propose and detail robust screening protocols. The primary hypothesis is that the (2-oxopiperazin-1-yl)acetic acid moiety may serve as a pharmacophore conferring cytotoxic or antimicrobial properties. Our protocols are designed to be self-validating systems to rigorously test this hypothesis.
Table 1: Physicochemical Properties of (2-Oxopiperazin-1-yl)acetic acid
| Property | Value | Source |
| CAS Number | 691394-09-9 | [1][2][3] |
| Molecular Formula | C₆H₁₀N₂O₃ | [1][10] |
| Molecular Weight | 158.16 g/mol | [1][10] |
| Synonyms | Oxo-piperazin-1-yl-acetic acid | [1][2] |
Part 1: Proposed Biological Activity Screening
Based on the activities of related piperazine and piperazinone derivatives, we propose an initial screening cascade to investigate two primary areas: anticancer and antimicrobial effects. Several studies have demonstrated that modifications of the piperazine ring can lead to compounds that induce apoptosis in cancer cells and inhibit bacterial or fungal growth.[4][5][7][11]
Anticancer Activity Profile
The piperazin-2-one core is found in molecules designed as cytotoxic agents.[4] For example, piperazine clubbed with 2-azetidinone derivatives has been shown to suppress proliferation and induce apoptosis in human cervical cancer (HeLa) cells through an oxidative stress-mediated mitochondrial pathway.[5] Another study highlighted a new oxopiperazin-based molecule that induced apoptosis in prostate cancer cells.[12]
Therefore, a logical first step is to screen (2-Oxopiperazin-1-yl)acetic acid for its effects on cancer cell viability and its ability to induce programmed cell death.
Part 2: Experimental Protocols
Protocol 2.1: General Cytotoxicity Screening using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. This is a standard first-pass assay in oncology drug discovery.
Materials:
-
(2-Oxopiperazin-1-yl)acetic acid
-
Cancer cell lines (e.g., HeLa - cervical, A549 - lung, HT-29 - colon, as used for similar derivatives[4])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette and plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of (2-Oxopiperazin-1-yl)acetic acid in DMSO.
-
Perform serial dilutions in complete medium to prepare working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). Note: The final DMSO concentration in all wells should be kept constant and below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Workflow for Cytotoxicity Screening
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: Workflow for determining the IC₅₀ of a test compound.Protocol 2.2: Apoptosis Induction via Caspase-3/7 Activity Assay
Rationale: If the compound is cytotoxic, the next logical step is to determine if it induces apoptosis. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Commercially available luminescent or fluorescent assays provide a sensitive and specific method to measure their activity. An increase in caspase-3/7 activity is a hallmark of apoptosis.
Materials:
-
(2-Oxopiperazin-1-yl)acetic acid
-
Cancer cell line showing sensitivity in the MTT assay
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates (for luminescence)
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at the same density as the MTT assay.
-
Incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat cells with the compound at concentrations around its predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
-
Incubation:
-
Incubate for a shorter period than the cytotoxicity assay, typically 12, 24, or 36 hours, to capture the peak of caspase activity.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Express the data as fold change in luminescence relative to the vehicle control. A significant increase indicates apoptosis induction.
-
Hypothetical Apoptotic Pathway
Caption: Proposed intrinsic pathway of apoptosis induction.
Protocol 2.3: Antimicrobial Susceptibility Testing
Rationale: Piperazine derivatives have been synthesized and evaluated as antimicrobial and antifungal agents.[7][8][11] Therefore, screening (2-Oxopiperazin-1-yl)acetic acid against a panel of bacteria and fungi is a worthwhile endeavor. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
(2-Oxopiperazin-1-yl)acetic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[8]
-
Fungal strain (e.g., Candida albicans)[8]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well plates
-
Standard antibiotics/antifungals as positive controls (e.g., Ciprofloxacin, Fluconazole)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
The protocols outlined in this document provide a foundational framework for the initial biological characterization of (2-Oxopiperazin-1-yl)acetic acid. While its specific activity is yet to be defined, its structural relationship to known bioactive piperazinone derivatives provides a strong rationale for investigating its potential as an anticancer or antimicrobial agent. Negative results in these primary screens would suggest that the compound is likely inactive in these contexts or may require further chemical modification to elicit a biological response. Positive hits, particularly in the cytotoxicity and apoptosis assays, would warrant further investigation into the specific molecular mechanisms, such as cell cycle analysis, western blotting for apoptotic markers, and screening against broader cancer cell line panels.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
The 2-Oxopiperazine Acetic Acid Scaffold as a Versatile Chemical Probe: Application in Glycine Transporter 1 (GlyT1) Inhibition
Senior Application Scientist Note: The following guide details the application of a chemical probe based on the 2-oxopiperazine acetic acid scaffold. While the parent molecule, (2-oxopiperazin-1-yl)acetic acid, serves as a foundational structure, it lacks specific and potent activity against a defined biological target to be considered a chemical probe. Therefore, this document will focus on a well-characterized derivative, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid , as a representative and potent inhibitor of the Glycine Transporter 1 (GlyT1). This compound will be used to illustrate the principles and protocols for employing this chemical class as a probe in neuroscience and drug discovery research.
Introduction: Targeting Glycine Homeostasis in the CNS
The regulation of neurotransmitter levels at the synaptic cleft is a cornerstone of neuronal communication. Glycine, in addition to its role as a primary inhibitory neurotransmitter, is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The glycine transporter 1 (GlyT1) is a critical regulator of synaptic glycine concentrations, responsible for its reuptake from the synapse into glial cells and neurons. Inhibition of GlyT1 represents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia, by elevating synaptic glycine levels and enhancing NMDA receptor signaling.[1]
The 2-oxopiperazine acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid and synthetically tractable core for the development of potent and selective inhibitors of various biological targets. This guide provides a detailed overview of the application of a specific derivative, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, as a chemical probe to investigate the function of GlyT1.
Mechanism of Action: Enhancing NMDA Receptor Function through GlyT1 Inhibition
The primary mechanism of action for this chemical probe is the competitive inhibition of GlyT1. By binding to the transporter, the probe blocks the reuptake of glycine from the synaptic cleft. This leads to an increase in the extracellular concentration of glycine, which in turn enhances the activation of NMDA receptors.
Signaling Pathway Diagram
Caption: Inhibition of GlyT1 by the chemical probe blocks glycine reuptake, increasing synaptic glycine and enhancing NMDA receptor activation.
Quantitative Data
The following table summarizes the key quantitative parameters for the representative GlyT1 inhibitor.
| Parameter | Value | Target | Reference |
| IC50 | 150 nM | Glycine Transporter 1 (GlyT1) | [1] |
| In Vivo Efficacy | Increased glycine levels in rat ventral hippocampus at 1.2-4.6 mg/kg s.c. | Glycine Transporter 1 (GlyT1) | [1] |
Experimental Protocols
Protocol 1: In Vitro GlyT1 Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the potency of the chemical probe in inhibiting glycine uptake.
Rationale: This assay provides a direct measure of the compound's ability to block the function of GlyT1 in a cellular context, which is essential for validating its on-target activity.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1
-
Assay buffer (e.g., HBSS)
-
[3H]-Glycine (radiolabeled glycine)
-
Chemical probe stock solution (in DMSO)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate the GlyT1-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the chemical probe in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known GlyT1 inhibitor).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the diluted chemical probe or controls for 15-30 minutes at room temperature.
-
Glycine Uptake: Add [3H]-Glycine to each well to initiate the uptake reaction. Incubate for a specific time (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake of [3H]-Glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the amount of incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the chemical probe relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the in vitro GlyT1 inhibition assay.
Protocol 2: In Vivo Microdialysis for Measuring Synaptic Glycine Levels
This protocol describes an in vivo method to assess the ability of the chemical probe to increase glycine levels in a specific brain region of a rodent model.
Rationale: This experiment provides evidence of the probe's target engagement and pharmacodynamic effect in a living organism, which is a critical step in validating its utility for in vivo studies.
Materials:
-
Anesthetized rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system for amino acid analysis
-
Chemical probe formulated for in vivo administration (e.g., in saline with a solubilizing agent)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., the ventral hippocampus).
-
Probe Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glycine concentration.
-
Probe Administration: Administer the chemical probe to the animal via the desired route (e.g., subcutaneous injection).
-
Post-administration Collection: Continue to collect dialysate samples for several hours after probe administration.
-
Sample Analysis: Analyze the glycine concentration in the collected dialysate samples using HPLC.
-
Data Analysis: Express the post-administration glycine levels as a percentage of the baseline levels and plot the results over time to observe the pharmacodynamic effect of the probe.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the data obtained using this chemical probe, the following control experiments are essential:
-
Use of a structurally related inactive compound: A close analog of the probe that does not inhibit GlyT1 should be used as a negative control to ensure that the observed effects are not due to off-target activities or the chemical scaffold itself.
-
Validation in GlyT1 knockout models: In cellular or animal models where GlyT1 has been genetically deleted, the chemical probe should not produce the expected biological effects, confirming that GlyT1 is indeed the target.
-
Orthogonal assays: The findings from the glycine uptake assay should be corroborated with an orthogonal method, such as an electrophysiological recording of NMDA receptor currents in the presence of the probe.
Conclusion
The 2-oxopiperazine acetic acid scaffold provides a robust platform for the development of potent and selective chemical probes. The representative GlyT1 inhibitor discussed in this guide, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, serves as a valuable tool for investigating the role of glycine transport in synaptic function and for the preclinical validation of GlyT1 as a therapeutic target for neurological disorders. The protocols and validation strategies outlined herein provide a comprehensive framework for the rigorous application of this class of chemical probes in neuroscience research.
References
Application Note & Protocols: Strategic Derivatization of (4-Oxo-piperazin-1-yl)-acetic Acid for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms, often enhance aqueous solubility, bioavailability, and target affinity.[3][4] This guide provides a detailed exploration of derivatization strategies for a key building block: (4-Oxo-piperazin-1-yl)-acetic acid. We present validated, step-by-step protocols for modifying its primary reactive handles—the carboxylic acid and the secondary amine of the piperazine ring. The experimental choices, underlying mechanisms, and strategic implications for library synthesis and lead optimization are discussed to provide researchers with a comprehensive and actionable framework.
Introduction: The Strategic Value of the (4-Oxo-piperazin-1-yl)-acetic Acid Scaffold
The piperazine ring is the third most common nitrogen heterocycle in drug discovery, integral to blockbuster drugs across therapeutic areas like oncology, antivirals, and CNS disorders.[3] The two nitrogen atoms at positions 1 and 4 provide vectors for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[5][6]
(4-Oxo-piperazin-1-yl)-acetic acid (CAS 691394-09-9) is a particularly valuable synthon.[7][8] It combines the robust piperazine core with a carboxylic acid, a versatile functional group that serves as a linchpin for a wide array of chemical transformations. The presence of the oxo group at the 4-position introduces a degree of conformational constraint and alters the electronic properties compared to a standard piperazine. This guide focuses on the two primary points of diversification for this scaffold.
Figure 1: Key reactive sites of (4-Oxo-piperazin-1-yl)-acetic acid.
Derivatization via the Carboxylic Acid Moiety
The carboxylic acid is arguably the most versatile handle on the scaffold, primarily serving as an anchor point for building out molecular complexity through amide bond formation and esterification.
Protocol 1: Amide Bond Formation – The Cornerstone of Medicinal Chemistry
Amide coupling is a fundamental reaction for linking molecular fragments. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner, as well as the need to suppress side reactions, particularly racemization if chiral amines are used.
Expertise & Causality: Standard amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) are highly effective.[9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOAt acts as a nucleophilic catalyst, trapping the activated acid to form an active ester that is more stable and reacts cleanly with the incoming amine, significantly improving yields and minimizing epimerization.[9] A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to scavenge the HCl produced without interfering with the coupling partners.
Detailed Step-by-Step Protocol:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (4-Oxo-piperazin-1-yl)-acetic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HOAt (1.2 eq), and DIPEA (2.5 eq).
-
Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.
Figure 2: General workflow for EDC/HOAt mediated amide coupling.
Protocol 2: Fischer-Speier Esterification
Esterification provides an alternative means of derivatization, often used to improve properties like cell permeability. The Fischer esterification is a classic, acid-catalyzed method.
Expertise & Causality: This is an equilibrium-driven reaction.[10] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water that is formed as a byproduct. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[10][11]
Detailed Step-by-Step Protocol:
-
Setup: Suspend (4-Oxo-piperazin-1-yl)-acetic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: Cool the suspension to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5-10 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography if necessary.
Derivatization via the Piperazine Ring Nitrogen
The secondary amine on the piperazine ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, or arylation, providing a second, orthogonal vector for diversification.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds and is often preferred over direct alkylation with alkyl halides due to a lower risk of over-alkylation.[12]
Expertise & Causality: The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the secondary amine with an aldehyde or ketone. This iminium ion is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is milder than other reducing agents like sodium cyanoborohydride and is particularly effective at reducing protonated iminium ions under weakly acidic conditions (often using acetic acid as a catalyst), which favor iminium formation without significantly reducing the starting carbonyl compound.[2][12]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the starting piperazine derivative (e.g., an ester of (4-Oxo-piperazin-1-yl)-acetic acid, 1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) twice.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Figure 3: Simplified mechanism of reductive amination.
Summary of Derivatization Strategies
The following table summarizes the primary derivatization protocols for (4-Oxo-piperazin-1-yl)-acetic acid, providing a quick reference for experimental planning.
| Protocol | Reactive Site | Transformation | Key Reagents | Typical Yield | Key Considerations |
| Amide Coupling | Carboxylic Acid | R-COOH → R-CONR'R'' | EDC, HOAt, DIPEA | 60-95% | Choice of coupling agent is critical to avoid side reactions. Anhydrous conditions are required. |
| Esterification | Carboxylic Acid | R-COOH → R-COOR' | Alcohol (excess), H₂SO₄ (cat.) | 50-90% | Equilibrium reaction; requires methods to drive to completion (e.g., excess alcohol, water removal). |
| N-Alkylation | Ring Nitrogen | R₂NH → R₂N-R' | Aldehyde/Ketone, STAB | 70-95% | Mild conditions, good functional group tolerance, low risk of di-alkylation. |
Advanced Application: Multicomponent Reactions (MCRs)
For rapid library generation, multicomponent reactions such as the Ugi four-component reaction (U-4CR) are exceptionally powerful.[13] In this context, (4-Oxo-piperazin-1-yl)-acetic acid can serve as the acid component, reacting with an amine, an aldehyde (or ketone), and an isocyanide in a one-pot procedure to generate complex, peptide-like molecules.[14][15] This strategy allows for the simultaneous introduction of multiple points of diversity, dramatically accelerating the discovery of novel chemical entities.[1][16]
References
- 1. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxo-piperazin-1-yl-acetic acid [oakwoodchemical.com]
- 8. scbt.com [scbt.com]
- 9. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oxo-piperazin-1-yl-acetic Acid as a Versatile Scaffold for Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Target Identification in Modern Drug Discovery
The journey of a novel therapeutic from a hit compound in a phenotypic screen to a clinical candidate is fundamentally dependent on understanding its mechanism of action. A critical step in this process is the identification of the specific molecular target(s) through which the compound exerts its biological effects.[1][2][3] Target deconvolution not only validates the therapeutic hypothesis but also provides crucial insights into potential on-target and off-target effects, guiding lead optimization and mitigating downstream clinical failures.[4] Modern chemical biology offers a powerful toolkit for this purpose, employing customized chemical probes to capture and identify the binding partners of a bioactive small molecule.[5]
This application note presents Oxo-piperazin-1-yl-acetic acid, a structurally robust and synthetically tractable scaffold, as a foundational element for the design and implementation of chemical probes for target identification. While derivatives of the broader piperazine class have shown a wide range of biological activities, including antimicrobial and antifungal properties, the specific targets are often unknown.[6][7][8] Herein, we provide the scientific rationale and detailed protocols for functionalizing this scaffold to create bespoke probes for three cutting-edge target identification methodologies: Photoaffinity Labeling (PAL), Affinity Purification-Mass Spectrometry (AP-MS), and Thermal Proteome Profiling (TPP).
The this compound Scaffold: A Privileged Starting Point
The this compound core (CAS 691394-09-9) possesses several features that make it an ideal starting point for chemical probe development:[9][10]
-
Synthetic Tractability: The secondary amine within the piperazine ring and the carboxylic acid moiety provide two distinct and orthogonal handles for chemical modification. This allows for the sequential and controlled introduction of photoreactive groups, affinity tags, and reporter moieties.
-
Structural Rigidity and 3D Diversity: The piperazine ring offers a degree of conformational constraint, which can be beneficial for specific binding interactions. Its non-planar structure allows for the presentation of substituents in distinct vectors, enabling exploration of three-dimensional pharmacophores.
-
Biochemical Stability: The amide and piperazine core are generally stable under physiological conditions, ensuring the integrity of the probe during cellular experiments.
We will now explore how this versatile scaffold can be leveraged to answer the fundamental question: "What proteins does my bioactive compound interact with in the cell?"
Application I: Photoaffinity Labeling (PAL) for Covalent Target Capture
Photoaffinity labeling is a powerful technique to covalently link a small molecule probe to its interacting proteins upon photoactivation, enabling their subsequent identification.[11][12][13] A typical photoaffinity probe incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter handle for enrichment and detection.[14][15]
Probe Design and Synthetic Strategy
Our proposed PAL probe, OPz-PAL-1 , incorporates a trifluoromethylphenyldiazirine for efficient photo-crosslinking and an alkyne handle for subsequent "click" chemistry-based attachment of a biotin reporter tag. The synthesis leverages the nucleophilic nature of the piperazine nitrogen and the reactivity of the carboxylic acid.
DOT Diagram: Synthetic Scheme for OPz-PAL-1
Caption: Synthetic workflow for the OPz-PAL-1 probe.
Protocol: PAL-based Target Identification Workflow
-
Probe Incubation: Treat live cells or cell lysate with varying concentrations of OPz-PAL-1 for a predetermined time to allow for target engagement. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of the parent, unmodified this compound derivative to identify specific binders.
-
Photo-Crosslinking: Irradiate the samples with UV light (typically 350-365 nm) on ice for 15-30 minutes to covalently link the probe to interacting proteins.[13]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: To the clarified lysate, add an azide-biotin reporter tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Allow the reaction to proceed for 1-2 hours at room temperature to attach the biotin tag to the probe-labeled proteins.[14]
-
Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer). The proteins can be resolved by SDS-PAGE for in-gel digestion or subjected to on-bead digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the OPz-PAL-1 treated sample compared to the vehicle and competition controls.
Application II: Activity-Based Protein Profiling (ABPP) and Affinity Pulldowns
For compounds that may bind to the active site of enzymes, Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technique.[16][17] ABPP probes typically contain a reactive group that covalently modifies active site residues of a specific enzyme class.[18] A more general approach is a standard affinity pulldown, which does not require a reactive warhead but relies on the reversible binding of the probe.
Probe Design and Synthetic Strategy
For this application, we propose OPz-Affinity-1 , which features a biotin tag for direct enrichment, connected via a flexible linker to minimize steric hindrance.
DOT Diagram: ABPP/Affinity Pulldown Workflow
Caption: General workflow for affinity-based target identification.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Immobilization (Optional): The biotinylated probe OPz-Affinity-1 can be pre-immobilized on streptavidin beads.
-
Lysate Incubation: Incubate cell lysate with the free or immobilized probe for 2-4 hours at 4°C. As with PAL, include vehicle and competition controls.
-
Capture: If using the free probe, add streptavidin beads to the lysate following incubation to capture the probe-protein complexes.
-
Washing: Perform a series of stringent washes to remove non-specific binders. This is a critical step to reduce background noise.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea), a reducing agent (e.g., DTT), an alkylating agent (e.g., iodoacetamide), and trypsin. Incubate overnight at 37°C.
-
Peptide Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.
-
Quantitative Analysis: Use label-free quantification (LFQ) or other quantitative proteomics methods to compare protein abundances between the affinity pulldown, competition control, and vehicle control samples. Bona fide interactors should show significantly reduced abundance in the competition sample.
Application III: Thermal Proteome Profiling (TPP) for Label-Free Target Engagement
Thermal Proteome Profiling (TPP) is a powerful method to assess direct target engagement in a cellular context without any modification to the compound of interest.[19][20] The principle is that protein-ligand binding typically increases the thermal stability of the protein.[21][22]
Rationale for Using the Unmodified Scaffold
For TPP, the unmodified, bioactive derivative of this compound is used directly. This avoids any potential artifacts introduced by the addition of tags or linkers, providing a direct measure of target engagement in live cells or lysates.[23]
DOT Diagram: TPP Experimental Principle
Caption: The core principle of a TPP experiment.
Protocol: Cellular Thermal Shift Assay (CETSA®) coupled with TPP
-
Cell Treatment: Treat intact cells with the bioactive this compound derivative or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Digestion: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and process equal amounts of protein from each temperature point for proteomic analysis (reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide samples using quantitative mass spectrometry. Data-Independent Acquisition (DIA) is often preferred for its reproducibility and comprehensive quantification.[21]
-
Data Analysis: For each protein identified, plot the relative abundance of soluble protein as a function of temperature for both the treated and control samples. Fit these data to a sigmoidal curve to determine the melting temperature (Tm). A statistically significant shift in Tm (ΔTm) between the treated and control samples indicates direct target engagement.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized to clearly identify high-confidence candidate proteins.
Table 1: Example Data Output from PAL/AP-MS Experiments
| Protein ID (UniProt) | Gene Name | Fold Change (Probe vs. Vehicle) | Fold Change (Probe vs. Competition) | p-value | Description |
| P01112 | HRAS | 25.4 | 18.2 | <0.001 | GTPase HRas |
| Q06609 | MAPK1 | 18.9 | 15.6 | <0.001 | Mitogen-activated protein kinase 1 |
| P62258 | GRB2 | 15.2 | 11.5 | <0.005 | Growth factor receptor-bound protein 2 |
Table 2: Example Data Output from TPP Experiment
| Protein ID (UniProt) | Gene Name | Tm (Vehicle, °C) | Tm (Treated, °C) | ΔTm (°C) | p-value | Description |
| Q06609 | MAPK1 | 52.1 | 56.8 | +4.7 | <0.001 | Mitogen-activated protein kinase 1 |
| P27361 | MAPK3 | 51.8 | 55.9 | +4.1 | <0.001 | Mitogen-activated protein kinase 3 |
| Q13153 | MAP2K1 | 49.5 | 49.7 | +0.2 | 0.89 | Dual specificity mitogen-activated protein kinase kinase 1 |
Conclusion
The identification of a small molecule's target is a cornerstone of chemical biology and drug discovery.[1] The this compound scaffold represents a versatile and accessible starting point for the development of sophisticated chemical probes. By functionalizing this core with photoreactive moieties, affinity tags, or using it unmodified in thermal shift assays, researchers can employ a multi-pronged strategy to confidently identify and validate protein targets. The protocols detailed herein provide a comprehensive guide for leveraging this scaffold to illuminate the mechanisms of action of novel bioactive compounds, thereby accelerating the path from discovery to clinical application.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. This compound [oakwoodchemical.com]
- 10. scbt.com [scbt.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photoaffinity probes [chomixbio.com]
- 14. Photoaffinity Compounds - Enamine [enamine.net]
- 15. scispace.com [scispace.com]
- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emergentmind.com [emergentmind.com]
- 20. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 21. massdynamics.com [massdynamics.com]
- 22. researchgate.net [researchgate.net]
- 23. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Oxopiperazin-1-yl)acetic Acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-oxopiperazin-1-yl)acetic acid. This molecule is a valuable building block in medicinal chemistry, often utilized as a scaffold in the development of novel therapeutics.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common issues include incomplete reactions, byproduct formation, and difficulties in product isolation.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing the synthetic process, structured as a practical troubleshooting resource. We will delve into the causality behind experimental choices to empower you to not only follow protocols but also to logically diagnose and resolve issues as they arise in your laboratory.
Synthesis Overview: The Two-Step Approach
The most common and reliable route to 2-(4-oxopiperazin-1-yl)acetic acid involves a two-step process starting from piperazin-2-one.
-
N-Alkylation: A nucleophilic substitution reaction where piperazin-2-one is alkylated on the secondary amine (N1 position) using an ethyl haloacetate, typically ethyl bromoacetate. This reaction is performed in the presence of a base to neutralize the HBr byproduct.
-
Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product after acidic workup.
Below is a workflow diagram illustrating the overall synthetic pathway.
Caption: General workflow for the two-step synthesis of 2-(4-oxopiperazin-1-yl)acetic Acid.
Part 1: Recommended Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(4-oxopiperazin-1-yl)acetate (Intermediate)
Materials:
-
Piperazin-2-one
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
To the flask, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to piperazin-2-one).
-
Begin vigorous stirring under a nitrogen atmosphere.
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 30°C. An ice bath can be used for cooling if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of DMF.
-
Remove the DMF from the filtrate under high vacuum.
-
The crude residue can be purified by column chromatography on silica gel (using a gradient of Dichloromethane/Methanol, e.g., 98:2 to 95:5) to yield the pure ethyl ester.
Protocol B: Synthesis of 2-(4-Oxopiperazin-1-yl)acetic Acid (Final Product)
Materials:
-
Ethyl 2-(4-oxopiperazin-1-yl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
In a round-bottom flask, dissolve the ethyl ester intermediate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The solution should become homogeneous as the reaction progresses.
-
Monitor the hydrolysis by TLC or LC-MS, checking for the disappearance of the starting ester.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The troubleshooting logic is summarized in the diagram below.
Caption: Troubleshooting decision tree for the synthesis of 2-(4-oxopiperazin-1-yl)acetic acid.
Troubleshooting Guide (Question & Answer Format)
Issue 1: My N-alkylation reaction (Step 1) has a very low yield or did not proceed at all. What went wrong?
-
Question: I see only starting material on my TLC plate after 18 hours. What is the most likely cause?
-
Answer: The most common culprit is the quality of the base and solvent. Potassium carbonate (K₂CO₃) is hygroscopic and any absorbed water can inhibit the reaction.
-
Expertise: The N-H proton of piperazin-2-one is weakly acidic. A strong, anhydrous base is required to deprotonate it effectively to form the nucleophile. Water can compete with the substrate, hydrolyzing your ethyl bromoacetate and quenching the reaction.
-
Solution: Ensure you are using freshly opened or properly stored anhydrous DMF. Your potassium carbonate should be anhydrous and, for best results, finely powdered to maximize surface area. Consider flame-drying the K₂CO₃ under vacuum before use.
-
-
Question: The reaction is very slow. Can I heat it to speed it up?
-
Answer: Yes, gentle heating to 40-50°C can significantly increase the reaction rate. However, be cautious, as higher temperatures can promote the formation of byproducts.[3]
-
Expertise: N-alkylation is an Sₙ2 reaction, which is sensitive to temperature. Increased thermal energy increases the frequency and energy of molecular collisions, accelerating the rate. However, it can also provide enough activation energy for undesired side reactions, such as di-alkylation on the amide nitrogen, though this is less favorable.
-
Solution: Monitor the reaction closely by TLC/LC-MS if you choose to heat it. A modest increase to 40°C is often a good compromise between reaction rate and cleanliness.
-
Issue 2: I'm seeing a significant amount of a byproduct in my alkylation reaction.
-
Question: My mass spec shows a species with a mass corresponding to the addition of two ethyl acetate groups. How can I prevent this?
-
Answer: This is likely due to over-alkylation. This can happen if the reaction temperature is too high or if an inappropriate excess of ethyl bromoacetate is used.
-
Expertise: While the amide nitrogen in the piperazinone ring is significantly less nucleophilic than the amine nitrogen, it can still react under forcing conditions.[4] Controlling the stoichiometry and temperature is critical for selectivity.
-
Solution: Use no more than 1.1 equivalents of ethyl bromoacetate. Ensure the alkylating agent is added slowly and dropwise, preferably with cooling, to control the initial exotherm and maintain a low localized concentration.
-
Issue 3: The ester hydrolysis (Step 2) is incomplete.
-
Question: After 4 hours, I still see a significant amount of starting ester in my reaction mixture. What should I do?
-
Answer: This indicates either insufficient base or reaction time.
-
Expertise: Saponification is a bimolecular reaction; its rate depends on the concentration of both the ester and the hydroxide ions. If the base is consumed or if not enough was added initially, the reaction will stall.
-
Solution: First, simply extend the reaction time, monitoring every hour. If the reaction does not progress, you can add another portion of LiOH (e.g., 0.5 eq). Using LiOH is often preferred over NaOH or KOH as it has lower solubility in organic solvents, reducing the chance of undesired side reactions, and the resulting lithium carboxylate is often easily handled.
-
Issue 4: I'm having difficulty isolating the final product.
-
Question: After acidification, no precipitate forms, or I get a sticky oil instead of a solid. How can I isolate my product?
-
Answer: The product, being a zwitterionic-capable amino acid derivative, may have significant water solubility, especially if impurities are present that act as solubilizing agents.
-
Expertise: The presence of both a basic nitrogen and an acidic carboxyl group gives the molecule amphiprotic character, which can increase its affinity for aqueous media. An oily product often indicates the presence of impurities or residual solvent.
-
Solution:
-
For high water solubility: If no solid crashes out, saturate the aqueous layer with NaCl to decrease the solubility of your organic product (salting out). Then, perform multiple extractions with a more polar solvent like ethyl acetate or a 9:1 mixture of Dichloromethane/Isopropanol. Combine the organic layers, dry over Na₂SO₄, and evaporate. If you have access to a lyophilizer (freeze-dryer), removing the water directly is an excellent alternative to extraction.
-
For an oily product: Try to induce crystallization by triturating the oil with a non-polar solvent system, such as diethyl ether or a mixture of ethyl acetate and hexanes. Scratching the side of the flask with a glass rod can also help initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is piperazin-2-one used instead of piperazine?
-
A1: Using piperazin-2-one provides inherent protection for one of the nitrogen atoms. The amide nitrogen (at position 4) is substantially less nucleophilic than the secondary amine nitrogen (at position 1) due to the electron-withdrawing effect of the adjacent carbonyl group. This provides excellent regioselectivity for mono-alkylation at the desired N1 position, avoiding the common problem of di-alkylation seen with piperazine itself.[3][4]
-
-
Q2: Can I use a different base for the alkylation step?
-
A2: Yes, other bases can be used, but the choice has consequences. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can lead to faster reaction times but is more hazardous to handle. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but they are often not strong enough for complete deprotonation, leading to lower yields. For robustness and safety, K₂CO₃ is an excellent choice.
-
-
Q3: What is the best way to monitor these reactions?
-
A3: For the alkylation step, TLC is effective. Use a mobile phase like 10% Methanol in Dichloromethane. The product will be more polar than ethyl bromoacetate but less polar than piperazin-2-one. For the hydrolysis, TLC is also suitable; the final acid product will be highly polar and may barely move from the baseline. LC-MS is the gold standard for both steps as it provides unambiguous confirmation of the masses of the starting material, intermediate, and product.
-
Part 3: Yield Optimization Summary
The following table summarizes key parameters and their expected impact on the synthesis, providing a quick reference for optimization.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome | Rationale |
| Alkylation Base | K₂CO₃ (2.5 eq) | Finely powdered, dried K₂CO₃ | Higher yield, faster rate | Increased surface area and removal of inhibitory water. |
| Alkylation Temp. | Room Temperature | 40°C | Faster reaction rate | Increases collision frequency and energy.[3] |
| Reagent Stoichiometry | 1.1 eq Ethyl Bromoacetate | 1.05-1.1 eq (slow addition) | Reduced byproducts | Minimizes risk of di-alkylation.[4] |
| Hydrolysis Base | LiOH (1.5 eq) | LiOH (1.5 - 2.0 eq) | More complete conversion | Ensures sufficient hydroxide concentration to drive the reaction to completion. |
| Product Isolation | Precipitation/Filtration | Lyophilization or Extraction | Improved recovery | Recovers highly water-soluble product that may not precipitate efficiently. |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
overcoming solubility issues with Oxo-piperazin-1-yl-acetic acid
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for Oxo-piperazin-1-yl-acetic acid. This molecule is a valuable building block in modern drug discovery, frequently utilized for its unique structural properties.[1][2] However, its distinct chemical nature presents a common yet significant hurdle for researchers: poor aqueous solubility under certain conditions.
The core of the issue lies in its molecular structure. This compound is a zwitterionic compound , meaning it contains both a carboxylic acid functional group (acidic) and a secondary amine within the piperazine ring (basic).[3] In solution, these groups can ionize, leading to a molecule that carries both a positive and a negative charge simultaneously.
This zwitterionic nature results in strong intermolecular interactions in the solid state, similar to a salt, which can require significant energy to overcome for dissolution.[4][5] Furthermore, its solubility in aqueous media is highly dependent on pH. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, causing it to be least soluble and prone to precipitation. Understanding and controlling the pH is therefore the most critical first step in overcoming solubility issues.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you successfully handle, dissolve, and formulate this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: I added my this compound to water/PBS and it immediately precipitated or wouldn't dissolve. What's happening?
A1: This is the most common issue encountered and is a classic characteristic of a zwitterionic compound at or near its isoelectric point (pI). At the pI, the positive charge on the piperazine nitrogen is balanced by the negative charge on the carboxylate group. This neutral net charge minimizes the molecule's interaction with polar water molecules and maximizes its interaction with other compound molecules, leading to aggregation and precipitation.[5] Standard phosphate-buffered saline (PBS) is often buffered around pH 7.4, which may be very close to the pI of your compound, thus causing minimal solubility.
Q2: What is the single most effective technique to dissolve this compound in an aqueous buffer?
A2: pH adjustment is the most powerful and immediate tool at your disposal.[6] To effectively dissolve the compound, you must shift the pH of your solution significantly away from its isoelectric point.
-
To dissolve in acidic conditions (pH < 5): Add a dilute acid (e.g., 0.1 M HCl). This will protonate the carboxylic acid group (making it neutral) while ensuring the piperazine nitrogen is fully protonated (cationic form, -NH2+). The resulting molecule is a positively charged salt, which is highly soluble in water.
-
To dissolve in basic conditions (pH > 9): Add a dilute base (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid group (anionic form, -COO-) while the piperazine nitrogen remains neutral. The resulting molecule is a negatively charged salt, which is also highly soluble in water.
The key is to force the equilibrium towards one of the fully charged, more polar forms of the molecule.
Q3: Can I use organic co-solvents like DMSO or Ethanol to prepare a concentrated stock solution?
A3: Yes, using water-miscible organic solvents is a very common and effective strategy, especially for creating high-concentration stock solutions for in vitro assays.[7]
-
DMSO (Dimethyl Sulfoxide): This is an excellent choice for creating a primary stock solution (e.g., 10-50 mM). This compound is generally much more soluble in pure DMSO than in aqueous solutions.
-
Ethanol, Methanol, or Acetonitrile: These are also viable options, though solubility may be lower than in DMSO. Causality: These organic solvents disrupt the strong intermolecular hydrogen bonding and ionic interactions that hold the compound together in its solid state, facilitating dissolution.[8] When preparing a working solution from this stock, be sure to add the DMSO stock to your aqueous buffer slowly and with vigorous mixing to avoid localized precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid artifacts.
Q4: For my in vivo studies, I can't use extreme pH or high concentrations of DMSO. What are my options?
A4: This is a critical formulation challenge where a multi-pronged approach may be necessary.
-
Salt Formation: The most robust strategy is to use a pre-formed salt of your compound (e.g., this compound hydrochloride).[9] This locks the molecule in its soluble, charged form. If you only have the zwitterionic form, you can prepare a salt solution in situ as described in Protocol 2. This is often the preferred method for achieving good bioavailability from a crystalline solid.[10]
-
Co-solvency: Employing biocompatible co-solvents is a widely used technique.[11] A formulation might include a mixture of water, propylene glycol (PG), and/or polyethylene glycol (PEG 300/400). These can significantly increase solubility at a physiologically acceptable pH.
-
Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that encapsulate the less polar parts of the molecule, enhancing its aqueous solubility.[12] This is a common strategy for improving the formulation of poorly soluble drugs.[13]
Q5: How can I determine the approximate solubility of my specific batch of the compound?
A5: A simple, systematic solubility test is highly recommended. The "shake-flask" method is a standard approach.[14] You can perform a streamlined version to guide your formulation development. See Protocol 1 below for a detailed, step-by-step guide to creating a pH-solubility profile for your compound. This data is invaluable for making informed decisions about which buffer system and pH to use for your experiments.
Visualizing pH-Dependent Solubility
The solubility of a zwitterionic compound like this compound is fundamentally linked to its ionization state, which is dictated by the pH of the solution.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing of Oxo-piperazin-1-yl-acetic Acid Solutions
Welcome to the technical support center for Oxo-piperazin-1-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of your aqueous solutions. We will move beyond simple protocols to explain the chemical rationale behind these procedures, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound.
Q1: What is this compound, and why is its stability in solution a primary concern?
A1: this compound (CAS 691394-09-9) is a heterocyclic organic compound featuring a piperazine ring system.[1][2] Its structure contains several functional groups that are susceptible to degradation: a secondary amine, a tertiary amine integrated into an amide (a lactam), and a carboxylic acid. The piperazine moiety is a common scaffold in pharmacologically active molecules.[3][4] The stability of this compound in solution is critical because degradation can lead to a loss of the active compound, the formation of potentially toxic byproducts, and inconsistent experimental results, ultimately compromising research and development outcomes.[5][6]
Q2: What are the primary degradation pathways I should anticipate for this molecule in an aqueous solution?
A2: Based on its chemical structure, you should be vigilant for three main degradation pathways:
-
Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (like iron or copper), and peroxides.[7][8] This can lead to the formation of N-oxides, ring-opened products like ethylenediamine, and other oxidative species such as piperazinone or formylpiperazine.[8] The presence of dissolved iron from stainless steel equipment can even create an autocatalytic cycle of oxidation.[8][9]
-
Hydrolytic Degradation: The amide bond within the 2-oxopiperazine ring is a potential site for hydrolysis. This reaction is typically catalyzed by acidic or basic conditions (low or high pH) and can result in the opening of the piperazine ring to form a linear amino acid derivative.[5][10]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions.[5] This can lead to complex degradation pathways, including photo-oxidation.[11] Therefore, protecting solutions from light is a critical precautionary measure.[6]
Q3: What are the regulatory standards I should follow for conducting stability studies?
A3: The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. The most relevant documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core principles of stability testing, including stress testing, selection of batches, storage conditions, and testing frequency.[12]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This document provides a systematic approach for evaluating the intrinsic photostability of a substance and product.[13][14][15]
Adhering to these guidelines is essential for any work intended for regulatory submission and represents the best practice for ensuring data robustness.
Q4: What is a "stability-indicating method," and why is it absolutely crucial for my experiments?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active compound in the presence of its potential degradation products, excipients, and impurities.[16] Its importance cannot be overstated; without a proven stability-indicating method, you cannot be certain if a decrease in the compound's concentration is due to actual degradation or an analytical artifact, nor can you detect the formation of new degradants.[16] Forced degradation studies are the primary tool used to develop and validate such a method.[17]
Section 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during the analysis of this compound solutions.
Analytical Method Development Issues
Q5: My this compound peak shows poor or no retention on a standard C18 HPLC column. What should I do?
A5: This is a common challenge with polar, water-soluble compounds.[18] The combination of the carboxylic acid and piperazine nitrogens makes the molecule highly polar. Here are several strategies to improve retention:
-
Mobile Phase pH Adjustment: The most powerful tool is adjusting the pH of your aqueous mobile phase. To retain the compound, you need to suppress the ionization of the carboxylic acid group. Lowering the pH to ~2.5-3.0 (well below the pKa of the carboxylic acid) will protonate it, making the molecule less polar and increasing its retention on a reversed-phase column.[19]
-
Alternative Stationary Phases: If pH adjustment is insufficient, consider columns designed for polar analytes. Options include:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to retain polar compounds, even in highly aqueous mobile phases.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns use a polar stationary phase with a high concentration of an organic solvent (like acetonitrile) as the mobile phase. This is an excellent alternative for retaining very polar compounds.
-
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic compounds) to the mobile phase can form a neutral ion pair with your analyte, significantly increasing its retention on a C18 column. However, these methods can be difficult to equilibrate and may shorten column life.[18]
Q6: I'm observing significant peak tailing for my main compound. How can I improve the peak shape?
A6: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated piperazine nitrogens and residual acidic silanol groups on the silica-based column packing.
-
Lower Mobile Phase pH: As mentioned above, operating at a low pH (e.g., <3) protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Ensure you are using a modern, high-quality column.
-
Add a Competing Base: Adding a small amount of a basic modifier, such as 0.1% triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.[17]
-
Increase Buffer Concentration: An inadequate buffer concentration can lead to poor peak shape. Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.
Q7: I'm seeing unexpected "ghost peaks" in my chromatograms, especially during gradient elution. What are the likely causes?
A7: Ghost peaks are spurious peaks that are not related to the injected sample.[16] They are a common issue in gradient HPLC.
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and fresh, high-quality water (e.g., Milli-Q). Contaminants in your water or solvents can accumulate on the column at the beginning of the gradient and elute as sharp peaks when the organic concentration increases.
-
Sample Carryover: If a ghost peak appears at the same retention time as a peak from a previous, more concentrated injection, it is likely carryover.[16] This indicates that your autosampler wash procedure is inadequate. Optimize the wash solvent (use a solvent strong enough to dissolve the analyte completely) and increase the number of wash cycles.
-
System Contamination: Check the entire system for contamination, including mobile phase reservoirs, tubing, and pump components.
Interpreting Stability Data
Q8: I've observed a significant loss of assay in my solution stored under ambient, dark conditions. What is the most likely cause?
A8: In the absence of light and extreme heat, the most probable cause is oxidative degradation .[8] Dissolved oxygen in the aqueous solution can react with the piperazine nitrogens. This process can be accelerated by trace metal ion contamination.[7][9] To confirm this, you can run a forced degradation study using hydrogen peroxide (see Protocol 2) and compare the degradant profile to your stability sample. To prevent this, consider de-gassing your solvent before preparing the solution or purging the solution and headspace with an inert gas like nitrogen or argon.
Q9: A new, significant peak has appeared in my chromatogram after exposing the solution to light. How do I proceed with identification?
A9: This is a classic scenario in photostability testing.[13] The goal is to identify the structure of this new photolytic degradant.
-
Confirm it's a Degradant: First, ensure the peak is not an artifact. Re-analyze a control sample that was protected from light to confirm the peak is absent.
-
Use Mass Spectrometry (LC-MS): The most powerful tool for identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[17] This will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion in the mass spectrometer (MS/MS) will provide structural information. The fragmentation pattern can help you deduce the structure of the degradant.[17]
-
Propose a Structure: Based on the molecular weight and fragmentation data, propose a chemically plausible structure. For example, an increase of 16 amu often suggests the addition of an oxygen atom (N-oxide formation).
-
Confirmation (Optional but Recommended): If the degradant is present at significant levels, the definitive way to confirm its identity is to synthesize the proposed compound and verify that its retention time and mass spectrum match the unknown peak.[17]
Q10: My solution's pH has changed over time. How does this affect the stability of this compound?
A10: A change in pH can significantly impact stability. Since the molecule has both acidic (carboxylic acid) and basic (piperazine) functional groups, it is amphoteric.
-
Catalysis of Hydrolysis: A significant shift to a lower or higher pH can catalyze the hydrolysis of the amide bond in the 2-oxopiperazine ring.[5]
-
Impact on Oxidation: The rate of oxidation can also be pH-dependent.
-
Root Cause: The pH shift itself could be a result of degradation. For example, degradation could form acidic or basic byproducts, altering the solution's pH. It is crucial to use a suitable buffer system in your solution if you need to maintain a constant pH for your experiment or formulation.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your stability studies.
Protocol 1: Development of a Stability-Indicating HPLC-UV/MS Method
Objective: To develop a robust, stability-indicating reversed-phase HPLC method for the separation of this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Ammonium acetate or other suitable buffer salts
-
HPLC system with UV or DAD detector (and preferably a mass spectrometer)
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Procedure:
-
Initial Screening:
-
Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of water and acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Set up a generic gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 5 µL.
-
-
Optimization for Retention and Peak Shape:
-
If retention is poor, decrease the starting percentage of Mobile Phase B or consider a HILIC column.
-
If peak tailing is observed, ensure the pH is low (<3) and that a high-purity column is being used. Consider adding a competing base if necessary.[17]
-
-
Method Validation with Stressed Samples:
-
Generate stressed samples using Protocol 2 below. Aim for 5-20% degradation of the main peak to ensure degradants are visible.[17]
-
Inject a blended sample containing the unstressed drug and aliquots from all stress conditions.
-
Crucial Step: Verify that all degradation product peaks are baseline-resolved from the parent peak and from each other. The method is only "stability-indicating" if this is achieved.
-
Perform a peak purity analysis using a DAD detector on the parent peak in the presence of degradants to confirm it is not co-eluting with any impurities.
-
-
Finalize Method: Once separation is achieved, the method can be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.[17]
Materials:
-
1 mg/mL solution of this compound in water or a suitable solvent.
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated oven and photostability chamber
Procedure: For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix equal volumes of the drug solution and 1 M HCl.
-
Store at 60°C for 24 hours (or until ~10% degradation is observed).
-
Before analysis, cool the sample and neutralize with an equivalent amount of NaOH.[17]
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug solution and 0.1 M NaOH.
-
Store at 60°C for 8 hours (or until ~10% degradation is observed).
-
Before analysis, cool the sample and neutralize with an equivalent amount of HCl.[17]
-
-
Oxidative Degradation:
-
Mix equal volumes of the drug solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.[17]
-
-
Thermal Degradation:
-
Place the solution in a sealed vial in a calibrated oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13][14]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Section 4: Data Interpretation & Visualization
Table 1: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products | Rationale for Formation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Ring-opened products (linear amino acids) | Catalytic cleavage of the amide (lactam) bond.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Ring-opened products (linear amino acids) | Base-catalyzed hydrolysis of the amide bond.[10] |
| Oxidation | 3-30% H₂O₂, Room Temp | N-Oxides, Piperazinones, Ring-opened fragments (e.g., Ethylenediamine) | Oxidation of secondary/tertiary amines in the piperazine ring.[8][20] |
| Thermal | >60°C (in solution or solid) | Products of decarboxylation, potential dimerization | High thermal energy overcoming activation barriers for various reactions.[7] |
| Photolytic | ICH Q1B compliant light source | N-Oxides, radical-induced products | UV/Visible light providing energy for photo-oxidation and other radical pathways.[5][11] |
Data compiled from multiple sources indicating common degradation pathways for similar structures.[5][7][8][20][10] Degradation should be targeted to 5-20% to effectively identify products.[17]
Visualizations
Section 5: References
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
-
Nielsen, P. T. (2015). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin.
-
Chen, S., et al. (2017). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Energy Procedia, 114, 1737-1745.
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 6(10), 2453–2464.
-
Pharma Manufacturing. (2025). Poor Stability Study Design Leading to Rejections? Common Errors Explained.
-
Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704–2708.
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
-
Pharmstability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
-
D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(2), 193-219.
-
Mazari, S. A. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(1), 104892.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid.
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
-
Chemchart. (n.d.). oxo(piperidin-1-yl)acetic acid (4706-33-6).
-
Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound (CAS 691394-09-9).
-
RSSL. (2019). The Stability Challenges for Pharmaceutical Products.
-
ACS Publications. (n.d.). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines.
-
ResearchGate. (n.d.). Degradation pathway of piperazine.
-
Ciaffaglione, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6958.
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
-
Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17040175, 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract.
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
-
Restek. (n.d.). HPLC Troubleshooting Guide.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
ResearchGate. (n.d.). Forced degradation study | Download Table.
-
Royal Society of Chemistry. (n.d.). Analytical Methods.
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
PubChemLite. (n.d.). This compound (C6H10N2O3).
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
-
IAGIM. (n.d.). Photostability.
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
-
Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
-
NIH National Center for Biotechnology Information. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for (1-Cyclopentyl-3-oxo-piperazin-2-yl)-acetic acid.
-
ResearchGate. (2025). (PDF) Piperazine Degradation in Pilot Plants.
-
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products.
-
BLD Pharm. (n.d.). 1222197-25-2|2-(Piperazin-1-yl)acetic acid hydrochloride.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poor Stability Study Design Leading to Rejections? Common Errors Explained – Pharma.Tips [pharma.tips]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 17. benchchem.com [benchchem.com]
- 18. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Purification of Oxo-piperazin-1-yl-acetic acid
Welcome to the dedicated technical support guide for the purification of Oxo-piperazin-1-yl-acetic acid (CAS 691394-09-9). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The unique structure of this compound, containing both a carboxylic acid and a secondary amine within the piperazine ring, presents a classic purification challenge due to its zwitterionic nature. This guide will address the most common issues stemming from this property and offer robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulty arises from the compound's ability to exist as a zwitterion, or internal salt, at or near neutral pH. This structure imparts high polarity, leading to:
-
High water solubility and low solubility in common organic solvents , making standard extractive workups inefficient.[1][2]
-
Difficulties in crystallization , as the compound may "oil out" or require very specific solvent systems.
-
Problematic chromatographic behavior , including poor retention on reverse-phase columns and strong, irreversible binding to normal-phase silica gel.[3][4]
Q2: What are the most likely impurities I'll encounter?
Impurities typically stem from the synthetic route. Common contaminants include:
-
Unreacted starting materials: e.g., piperazin-2-one or a haloacetic acid ester.
-
Reaction by-products: Such as disubstituted piperazine derivatives.[5]
-
Residual solvents: From the reaction or a previous workup step.
-
Inorganic salts: From pH adjustments during the workup (e.g., NaCl, Na2SO4).
Q3: Which analytical techniques are recommended for purity assessment?
A combination of methods is ideal for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase modifier (like formic acid or trifluoroacetic acid) is a good starting point to manage the compound's basicity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product (158.16 g/mol ) and helps in identifying impurities.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Extraction & Isolation
Q: My product is stuck in the aqueous layer during my liquid-liquid extraction. How can I recover it?
A: This is a classic sign of zwitterion formation. At neutral pH, the compound is highly polar and prefers the aqueous phase. The solution is to manipulate the pH to suppress one of the charges.
The Underlying Chemistry: The compound has two key pKa values: one for the carboxylic acid (acidic) and one for the secondary amine's conjugate acid (basic).
-
At low pH (e.g., pH < 2): The carboxylic acid is protonated (COOH) and the amine is protonated (NH₂+). The molecule has an overall positive charge.
-
At its isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion (COO⁻ and NH₂+). This is where aqueous solubility is often lowest.[2]
-
At high pH (e.g., pH > 10): The carboxylic acid is deprotonated (COO⁻) and the amine is neutral (NH). The molecule has an overall negative charge.
Solution Workflow:
-
Acidify: Adjust the aqueous layer to pH 1-2 with a strong acid like 1M HCl. This protonates the carboxylate group, breaking the zwitterion.
-
Extract: The resulting cationic species may still be water-soluble. However, its overall polarity is reduced, often allowing for extraction with a more polar organic solvent like n-butanol.
-
Basify (Alternative): Adjust the pH to >10 with 1M NaOH. This deprotonates the amine, creating an anionic species that might be extractable, though this is often less effective for this class of compounds.
Issue 2: Crystallization & Precipitation
Q: I'm trying to recrystallize my product, but it either oils out or doesn't precipitate at all. What solvent system should I use?
A: This is a solubility problem. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than it can form an ordered crystal lattice.
Solution Workflow:
-
Find the Isoelectric Point (pI): The key to crystallization is often to find the pH at which the compound is least soluble. You can determine this empirically by taking a small, concentrated aqueous solution of your crude product and slowly adding acid or base, observing for precipitation. For many amino-acid-like zwitterions, this is in the pH 6-7 range.[1]
-
Use Polar, Protic Solvents: Solvent systems like isopropanol, ethanol/water, or methanol/acetonitrile are often successful for recrystallizing polar zwitterionic compounds.[5]
-
Salt Formation: Consider converting the compound to a salt to modify its solubility properties. For instance, forming the hydrochloride or diacetate salt can make it more crystalline and soluble in specific organic systems, allowing for purification by recrystallization.[9]
| Solvent System | Polarity | Pros | Cons/Common Issues |
| Isopropanol (IPA) | Medium | Good for inducing crystallization of moderately polar compounds.[5] | May require addition of an anti-solvent like ethyl acetate. |
| Ethanol/Water | High | Highly tunable polarity by adjusting the ratio. | Can be difficult to remove all water; may require lyophilization. |
| Acetonitrile | Medium | Good anti-solvent for highly polar compounds dissolved in water/methanol. | Limited solvating power on its own for this compound. |
| Acetone | Medium | Can be used to precipitate salts like the diacetate form.[9] | Poor solvent for the zwitterionic form. |
Issue 3: Chromatographic Purification
Q: My compound is smearing or sticking to the column during silica gel chromatography. How can I fix this?
A: This is due to strong interaction between your basic compound and the acidic silica gel. The secondary amine binds tightly to the silanol groups (Si-OH) on the silica surface.
Solution Workflow:
-
Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).[10]
-
Use a Different Stationary Phase: If smearing persists, switch to a more inert stationary phase like alumina (basic or neutral) or a C18-functionalized silica (reverse-phase).
Q: On my reverse-phase HPLC, I'm seeing severe peak tailing. How can I get a sharp, symmetrical peak?
A: Peak tailing is also caused by silanol interactions. Even on C18 columns, residual underivatized silanol groups can interact with the basic amine.
The Underlying Chemistry: At acidic pH, the piperazine nitrogen is protonated. This positive charge interacts with negatively charged, deprotonated silanol groups on the silica surface, causing tailing.
Solution Workflow:
-
Lower the Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (e.g., Water/Acetonitrile). This fully protonates your compound and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[4][6]
-
Use a Modern Column: Employ an end-capped column or one specifically designed for polar/basic compounds (e.g., polar-embedded phases), which have fewer free silanol groups.[3][6]
Visualized Workflows & Protocols
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Purification by pH-Mediated Precipitation
This protocol leverages the low solubility of the zwitterion at its isoelectric point (pI).
Materials:
-
Crude this compound
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Isopropanol (IPA)
-
pH meter or pH strips
Methodology:
-
Dissolve the crude material in a minimal amount of deionized water. If it is insoluble, add 1M NaOH dropwise until a clear solution is formed (pH > 10). If it is already basic, add 1M HCl until dissolved (pH < 2).
-
Filter the solution to remove any insoluble particulates.
-
Slowly add 1M HCl (if starting from basic) or 1M NaOH (if starting from acidic) dropwise with vigorous stirring.
-
Monitor the pH closely. As you approach the pI (typically pH 6-7), a white precipitate should begin to form.
-
Continue adding acid/base until precipitation is maximized.
-
Cool the mixture in an ice bath for 30-60 minutes to further decrease solubility.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold IPA to remove residual water and water-soluble impurities.
-
Dry the purified solid under high vacuum.
Diagram 2: Troubleshooting HPLC Peak Tailing
References
- 1. researchgate.net [researchgate.net]
- 2. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 3. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound [oakwoodchemical.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
troubleshooting Oxo-piperazin-1-yl-acetic acid assay interference
Welcome to the technical support center for assays involving Oxo-piperazin-1-yl-acetic acid and related piperazine-containing compounds. As a small, polar, and potentially zwitterionic molecule, this compound presents unique challenges in bioanalytical method development, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions, grounded in established analytical principles.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section addresses specific, common problems encountered during the analysis of this compound in biological matrices. We diagnose the likely causes and provide step-by-step protocols for resolution.
Issue 1: Poor or No Chromatographic Retention
A primary challenge for small, polar analytes like this compound is achieving adequate retention on traditional reversed-phase (RP) liquid chromatography columns. If your analyte elutes at or near the void volume (t₀), you will be unable to separate it from other early-eluting matrix components, leading to severe ion suppression.
Root Cause Analysis:
The analyte is too polar to effectively partition into the non-polar stationary phase (e.g., C18) from a highly aqueous mobile phase. The presence of both a carboxylic acid and a piperazine nitrogen means the molecule's charge state is highly dependent on pH, further complicating interactions.
.
Solutions Workflow:
Caption: Decision tree for troubleshooting poor chromatographic retention.
Detailed Protocols:
-
Protocol 1: Implementing HILIC
-
Column Selection: Choose a HILIC stationary phase such as bare silica, amide, or zwitterionic (e.g., ZIC-HILIC). Amide phases are often a good starting point for their robustness.
-
Mobile Phase: Start with a high percentage of organic solvent. A typical starting point is 85-95% Acetonitrile with 15-5% aqueous buffer.
-
Aqueous Buffer: The aqueous portion should contain a salt to facilitate the formation of the water layer on the stationary phase. Use 10-20 mM ammonium formate or ammonium acetate, adjusting the pH with formic acid or acetic acid to between 3 and 5. This pH range helps to keep the carboxylic acid protonated and the piperazine nitrogen charged, promoting electrostatic interactions.
-
Gradient: A typical HILIC gradient involves increasing the aqueous component to elute the analyte. For example, start at 95% Acetonitrile and decrease to 60% over several minutes.
-
Equilibration: HILIC columns require longer equilibration times than RP columns. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection to ensure a stable water layer.
-
-
Protocol 2: Using a Mixed-Mode Column
-
Column Selection: Choose a mixed-mode column that combines reversed-phase properties with ion-exchange capabilities (e.g., a C18 with embedded anion-exchange groups).
-
Mobile Phase pH: The mobile phase pH is critical for controlling retention. To engage the anion-exchange mechanism for the deprotonated carboxylic acid, a pH above its pKa (~3-4) is required. A pH of 5-6 is often a good starting point.
-
Ionic Strength: The buffer concentration (e.g., ammonium acetate) will control the strength of the ion-exchange interaction. Higher buffer concentrations will decrease retention.
-
Issue 2: High Signal Variability and Poor Reproducibility (Matrix Effects)
You observe inconsistent analyte response between different samples or a high coefficient of variation (%CV) in your quality control samples. This is often caused by matrix effects, where co-eluting compounds from the biological sample (e.g., phospholipids, salts) interfere with the ionization of your analyte in the mass spectrometer source.
Root Cause Analysis:
Matrix effects, primarily ion suppression, occur when other molecules compete with the analyte for ionization efficiency. This is a major issue when the analyte has poor chromatographic retention and co-elutes with the bulk of the matrix components.
Caption: Diagram illustrating the mechanism of ion suppression in the ESI source.
Solutions Workflow:
-
Diagnosis: Post-Column Infusion Test
-
Continuously infuse a standard solution of this compound into the LC flow after the analytical column.
-
Inject a blank, extracted matrix sample onto the column.
-
Monitor the analyte's signal. A significant drop in the signal at the time when matrix components elute (typically early in an RP run) confirms ion suppression.
-
-
Mitigation Strategies:
-
Improve Chromatography: The most effective solution is to chromatographically separate the analyte from the interfering matrix components. Implement the HILIC or mixed-mode strategies described in Issue 1 .
-
Enhance Sample Preparation: Simple "dilute-and-shoot" or protein precipitation methods are often insufficient. Use a more rigorous extraction technique to remove interferences before injection.
-
| Extraction Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal via organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | Non-selective; leaves phospholipids and salts. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioned into an immiscible organic solvent. | Cleaner than PPT; removes salts. | Can have low recovery for polar analytes; solvent-intensive. |
| Solid-Phase Extraction (SPE) | Analyte retained on a solid sorbent, interferences washed away. | Highly selective; provides the cleanest extracts. | More complex method development; higher cost. |
-
Protocol 3: Developing a Mixed-Mode SPE Method Given the zwitterionic nature of this compound, a mixed-mode SPE sorbent that has both reversed-phase and ion-exchange properties is ideal for achieving high selectivity.
-
Sorbent Selection: Choose a mixed-mode polymer-based sorbent (e.g., a combination of C18 and strong anion exchange).
-
Sample Pre-treatment: Dilute the plasma or urine sample 1:1 with a weak buffer to normalize pH.
-
Conditioning: Condition the SPE cartridge with Methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with a weak aqueous buffer (e.g., 2% Ammonium Hydroxide in water) to remove salts and other polar junk. The analyte should be retained by the reversed-phase mechanism.
-
Wash 2 (Non-polar Interferences): Wash with a high-organic solvent (e.g., 100% Acetonitrile or Methanol) to remove lipids and phospholipids. The analyte should now be retained by the ion-exchange mechanism.
-
Elution: Elute the analyte using a solvent that disrupts both interactions. A common choice is a high-organic mobile phase containing an acid (e.g., 5% Formic Acid in Methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., containing ¹³C or ²H atoms) is the gold standard for correcting matrix effects. It is chemically identical to the analyte and will experience the same degree of ion suppression, allowing for accurate ratiometric quantification. If a custom SIL-IS is not available, a structural analog may be used, but with caution, as its ionization behavior may differ.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best starting point for LC-MS/MS method development for this compound?
For a polar molecule like this compound, HILIC is often the most successful approach. Start with an amide-based HILIC column (e.g., 2.1 x 100 mm, 1.8 µm) and a mobile phase consisting of A: 10 mM Ammonium Formate in Water (pH 3.5) and B: Acetonitrile. A gradient starting at 90-95% B and decreasing to 50-60% B should provide good retention and peak shape.
-
Q2: How do I select an appropriate internal standard (IS)?
The ideal choice is a stable isotope-labeled version of this compound (e.g., with 3-5 deuterium atoms). This will co-elute and experience identical matrix effects. If a SIL-IS is unavailable, choose a structural analog that is not present in the samples and has similar polarity, pKa, and ionization efficiency. It is critical to demonstrate that the analog's ionization is affected by the matrix in the same way as the analyte.
-
Q3: My analyte appears to be degrading in the processed sample. What can I do?
Analyte stability is a common issue. The piperazine ring can be susceptible to oxidation, and the overall molecule can be sensitive to pH changes.
-
Autosampler Temperature: Keep the autosampler at a low temperature (4-10 °C) to slow degradation.
-
pH Control: Ensure the pH of the final reconstituted sample is stable and one where the analyte is known to be stable.
-
Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to your sample collection tubes or during processing.
-
Stability Studies: Systematically evaluate the stability of the analyte under different conditions (bench-top, freeze-thaw, long-term storage) as required by regulatory guidelines.
-
-
Q4: What are the key validation parameters I need to assess for a bioanalytical method?
According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the key parameters to validate are:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.
-
Accuracy and Precision: Measured by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit of the standard curve.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Quantitatively assessing the degree of ion suppression or enhancement.
-
Stability: Evaluating analyte stability under various storage and processing conditions.
-
Technical Support Center: Degradation Pathways of Oxo-piperazin-1-yl-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of Oxo-piperazin-1-yl-acetic acid and related compounds. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of your experimental work. Our approach is rooted in a deep understanding of piperazine chemistry and the analytical challenges inherent in degradation studies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation of this compound, providing a foundational understanding for your experimental design.
Q1: What are the most probable degradation pathways for this compound?
A1: Based on the chemical structure, which includes a piperazine ring, an amide (lactam) functionality within the ring (oxo-piperazine), and an acetic acid moiety, several degradation pathways are likely under various stress conditions. The primary routes of degradation are anticipated to be hydrolysis and oxidation .
-
Hydrolytic Degradation: The amide bond within the oxo-piperazine ring is susceptible to hydrolysis, which would lead to ring-opening. This can be catalyzed by acidic or basic conditions.
-
Oxidative Degradation: The piperazine ring itself is prone to oxidation, particularly at the nitrogen atoms.[1][2][3] This can lead to the formation of various oxidized species, including N-oxides and ring-opened products. The presence of atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide can initiate or accelerate this process.
-
Decarboxylation: While generally requiring more forcing conditions, the acetic acid side chain could potentially undergo decarboxylation, especially under thermal stress.
Below is a diagram illustrating the potential primary degradation pathways.
Caption: Potential degradation pathways of this compound.
Q2: How does the stability of this compound compare to unsubstituted piperazine?
A2: The presence of the oxo (amide) group and the acetic acid substituent significantly alters the stability profile compared to simple piperazine. The amide bond introduces a primary site for hydrolysis, a pathway not present in unsubstituted piperazine. Conversely, the electron-withdrawing nature of the adjacent carbonyl group may influence the oxidative susceptibility of the neighboring nitrogen atom. The overall stability will be highly dependent on the specific conditions (pH, temperature, presence of oxidizing agents).[4]
Q3: What are the expected major degradation products I should be looking for in my analysis?
A3: Initially, you should target the detection of the primary hydrolytic and oxidative products. For hydrolysis, this would be the ring-opened amino acid. For oxidation, look for an increase in mass corresponding to the addition of one or more oxygen atoms (e.g., M+16 for an N-oxide). More extensive degradation could lead to smaller fragments like ethylenediamine, formate, and acetate, which have been observed in the degradation of piperazine itself.[1][5]
Troubleshooting Guide
This section provides practical solutions to common issues encountered during the experimental investigation of this compound degradation.
Q4: I am observing rapid, unexpected degradation of my compound in an aqueous solution. What is the likely cause?
A4: Rapid degradation in aqueous media, especially if not anticipated, often points to hydrolysis . The amide bond in the oxo-piperazine ring is a prime suspect.
-
Causality: Amide hydrolysis is significantly influenced by pH. Even seemingly neutral water can have a pH that promotes slow hydrolysis over time. If your solution is unbuffered, the dissolution of atmospheric CO2 can lower the pH, accelerating acid-catalyzed hydrolysis. Conversely, certain glass surfaces can be slightly basic, promoting base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
pH Control: Immediately measure and buffer your solution to a pH where the compound is known to be most stable. You may need to perform a pH stability profile to determine this.
-
Solvent Choice: If permissible for your experiment, consider using a non-aqueous solvent for your stock solutions and minimize the time the compound spends in aqueous media before analysis.
-
Temperature: Ensure your solutions are stored at low temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.[4]
-
Q5: My LC-MS analysis shows a complex mixture of degradation products that I cannot identify. What is a systematic approach to structure elucidation?
A5: Identifying unknown degradants requires a methodical approach, leveraging the power of mass spectrometry.[6]
-
Expertise-Driven Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the parent ion for each unknown peak. This will allow you to predict the elemental composition.
-
Isotope Pattern Analysis: If your compound contains elements with characteristic isotope patterns (e.g., chlorine, bromine), use this to confirm your elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of each unknown peak to obtain structural information. Compare the fragmentation pattern to that of the parent compound to identify common fragments and neutral losses. This can reveal which part of the molecule has been modified.
-
Forced Degradation Comparison: Analyze samples from forced degradation studies under specific conditions (acid, base, oxidation).[6] If a particular unknown peak is only present under oxidative stress, it is likely an oxidation product.
-
Below is a workflow diagram for the identification of unknown degradation products.
Caption: Workflow for the identification of unknown degradants.
Q6: I am struggling with poor chromatographic peak shape (e.g., tailing) for the parent compound and its degradation products. How can I improve this?
A6: Poor peak shape for piperazine-containing compounds is a common issue due to their basic nature and potential for interaction with residual silanols on the silica-based stationary phase of the HPLC column.
-
Causality: The basic nitrogen atoms in the piperazine ring can interact ionically with negatively charged silanol groups on the column packing material, leading to peak tailing.
-
Troubleshooting & Optimization:
-
Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase. A low pH (e.g., 2.5-3.5) will ensure the piperazine nitrogens are protonated, which can sometimes improve peak shape. Conversely, a higher pH (e.g., 8-10, using a hybrid or ethylene-bridged column stable at high pH) can suppress the ionization of the silanols.
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) or a volatile alternative like ammonium acetate, to the mobile phase. These additives will interact with the active sites on the stationary phase, reducing the interaction with your analyte.
-
Column Selection: If peak shape issues persist, consider a different column chemistry. A column with a less acidic stationary phase or one that is end-capped to minimize residual silanols can be beneficial. Phenyl or cyano columns can offer different selectivity.[6]
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in studying the degradation of this compound.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[6][7]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
Calibrated pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in a calibrated oven at 80°C. Take samples at 1, 3, and 7 days. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable HPLC-UV/MS method. The goal is to achieve 5-20% degradation to effectively identify the degradation products.[6]
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify the degradation peaks.
-
Data Presentation:
Summarize the results in a table for easy comparison.
| Stress Condition | Duration/Temp | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24h @ 60°C | |||
| 0.1 M NaOH | 24h @ 60°C | |||
| 3% H2O2 | 24h @ RT | |||
| Thermal (Solid) | 7d @ 80°C | |||
| Photolytic | 1.2 M lux h |
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (2-Oxo-piperazin-1-yl)-acetic acid
Introduction
(2-Oxo-piperazin-1-yl)-acetic acid is a key building block in the synthesis of various pharmaceutical compounds, valued for its role as a constrained dipeptide isostere. While its synthesis on a lab scale is well-documented, scaling up the process for pilot or manufacturing scale presents a unique set of challenges. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the large-scale synthesis of this important intermediate. We will delve into the causality behind common experimental issues and provide field-proven insights to ensure a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for (2-Oxo-piperazin-1-yl)-acetic acid?
A1: The most prevalent and scalable approach involves the N-alkylation of piperazin-2-one with a haloacetic acid derivative, typically chloroacetic acid or bromoacetic acid, in the presence of a suitable base and solvent. Piperazin-2-one itself can be synthesized from ethylenediamine and an appropriate C2 synthon.[1] The choice of reagents and conditions is critical for minimizing side reactions and ensuring a high yield of the desired product.
Q2: What are the critical process parameters to control during the N-alkylation step?
A2: The N-alkylation of the piperazin-2-one is the key transformation. The following parameters are critical for success, especially during scale-up:
-
Base Selection: The choice of base is crucial to avoid side reactions. While strong bases like sodium hydride can be used, they may lead to O-alkylation or other side reactions.[2] Inorganic bases like potassium carbonate or sodium carbonate are often preferred for their lower cost, safety, and selectivity.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly used to facilitate the dissolution of the reactants.[3] However, for scale-up, consider the solvent's boiling point, toxicity, and ease of removal.
-
Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent runaway reactions and minimize the formation of impurities.
-
Stoichiometry: Precise control of the stoichiometry is essential to prevent over-alkylation, which can lead to the formation of di-substituted byproducts.[4]
Q3: What are the typical impurities encountered, and how can they be minimized?
A3: The primary impurities include:
-
Di-alkylated piperazinone: This arises from the alkylation of both nitrogen atoms of the piperazine ring. This can be minimized by using piperazin-2-one as the starting material, which has one of the nitrogens as part of an amide.
-
O-alkylated product: This is a common side reaction with lactams.[2] Using a less polar solvent and a softer alkylating agent (e.g., bromoacetic acid instead of chloroacetic acid) can favor N-alkylation.
-
Unreacted starting materials: Incomplete conversion can be addressed by optimizing reaction time and temperature.
-
Degradation products: Piperazine derivatives can be susceptible to oxidation.[5] Using an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q4: What are the recommended analytical methods for reaction monitoring and quality control?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and impurity levels. A reversed-phase C18 column with a buffered mobile phase is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guide
Problem 1: Low Yield of (2-Oxo-piperazin-1-yl)-acetic acid
| Potential Cause | Explanation | Suggested Solution(s) |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. | - Monitor the reaction closely using TLC or HPLC and continue until the starting material is consumed.- Gradually increase the reaction temperature in small increments, while monitoring for impurity formation.- Ensure efficient stirring, especially in a large reactor, to maintain a homogeneous mixture. |
| Side Reactions | The formation of byproducts such as the O-alkylated isomer reduces the yield of the desired product. | - Switch to a less polar solvent (e.g., from DMF to acetonitrile) to disfavor O-alkylation.[2]- Use a milder base, such as potassium carbonate, instead of a stronger base like sodium hydride. |
| Product Degradation | The product may be unstable under the reaction or work-up conditions. | - Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.- Minimize the time the product is exposed to harsh acidic or basic conditions during work-up. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Explanation | Suggested Solution(s) |
| O-Alkylation | The enolate of the lactam can undergo alkylation on the oxygen atom. | - Employ a "softer" alkylating agent. According to the Hard and Soft Acids and Bases (HSAB) principle, a softer electrophile will preferentially react with the softer nitrogen atom.[2]- Consider alternative synthetic strategies, such as a two-step process involving protection of the other nitrogen if starting from piperazine. |
| Inefficient Purification | The polarity of the product and impurities may be similar, making separation challenging. | - Optimize the recrystallization solvent system. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can be effective.- Consider ion-exchange chromatography for purification, as the product is an amino acid.[5][6] |
| Residual Starting Materials | Incomplete reaction or inefficient removal of starting materials during work-up. | - Adjust the stoichiometry to use a slight excess of the limiting reagent to drive the reaction to completion.- Optimize the work-up procedure, including pH adjustment and extractions, to effectively remove unreacted starting materials. |
Experimental Protocols
Recommended Synthesis of (2-Oxo-piperazin-1-yl)-acetic acid
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
Piperazin-2-one
-
Sodium chloroacetate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a stirred solution of piperazin-2-one (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 60-70 °C.
-
Slowly add a solution of sodium chloroacetate (1.1 equivalents) in water to the reaction mixture.
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in water and adjust the pH to 2-3 with concentrated HCl.
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford (2-Oxo-piperazin-1-yl)-acetic acid.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of (2-Oxo-piperazin-1-yl)-acetic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Researcher's Guide to the Identification and Validation of the Biological Target of Oxo-piperazin-1-yl-acetic acid
In the landscape of drug discovery and chemical biology, the identification and validation of a bioactive small molecule's biological target are paramount. This guide provides a comprehensive, multi-faceted strategy for researchers to elucidate and confirm the molecular target of Oxo-piperazin-1-yl-acetic acid, a compound for which the biological target is not yet established. As a Senior Application Scientist, my objective is to present a logical workflow, blending computational and experimental approaches, to navigate the complexities of target deconvolution.
I. The Challenge: Unmasking the Target of an Orphan Compound
This compound is a small molecule with a defined chemical structure. However, its biological activity and molecular targets remain to be characterized. This presents a classic "orphan compound" scenario, where the initial step is not validation, but discovery. Our approach, therefore, will be a two-phase process: first, to identify high-confidence putative targets, and second, to rigorously validate these proposed interactions.
II. Phase 1: Target Identification – Generating and Testing Hypotheses
Before a target can be validated, it must be identified. We will employ a combination of in silico and experimental methods to generate a list of potential binding partners for this compound.
A. In Silico Target Prediction: A First Glimpse into Potential Interactions
Computational methods offer a rapid and cost-effective way to generate initial hypotheses about a small molecule's biological targets by comparing its structure to libraries of known bioactive compounds.[1][2]
Rationale for this approach: By leveraging the vast amount of existing bioactivity data, we can prioritize our experimental efforts on target classes that are more likely to interact with our compound of interest. Several web-based tools are available for this purpose.
Recommended Tools for Target Prediction:
| Tool | Principle | Key Features |
| SwissTargetPrediction | 2D and 3D similarity | Predicts targets across multiple organisms.[3] |
| KinasePred | Machine learning | Specifically predicts kinase activity.[4] |
| SuperPred | Chemical similarity | Predicts target classes. |
Experimental Protocol: In Silico Target Prediction
-
Obtain the SMILES string for this compound: C1CN(CCN1)C(=O)C(=O)O
-
Submit the SMILES string to the selected web servers (e.g., SwissTargetPrediction).
-
Analyze the results: The output will be a ranked list of potential targets. Pay close attention to targets with high prediction scores and those that belong to functionally related protein families.
-
Synthesize the findings: Collate the predictions from multiple tools to identify overlapping targets, which represent higher-confidence candidates.
B. Affinity-Based Methods: Fishing for the Target
Affinity-based approaches provide a direct experimental route to identifying proteins that physically interact with a small molecule.[5][6] These methods involve using a modified version of the compound of interest to "pull down" its binding partners from a complex biological sample, such as a cell lysate.
1. Affinity Chromatography
This classical technique relies on immobilizing the small molecule on a solid support to capture its binding partners.[7][8]
Rationale for this approach: Affinity chromatography is a robust and widely used method for target identification that can be performed with standard laboratory equipment.[9]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for target identification using affinity chromatography.
2. Photoaffinity Labeling (PAL)
PAL is a more sophisticated affinity-based method that creates a covalent bond between the small molecule probe and its target upon photoactivation.[10][11][12]
Rationale for this approach: The covalent linkage in PAL helps to capture even weak or transient interactions and can reduce the number of non-specific binders.[13][14]
Experimental Workflow: Photoaffinity Labeling
Caption: Workflow for target identification using photoaffinity labeling.
III. Phase 2: Target Validation – Confirming the Interaction in a Cellular Context
Once a list of putative targets has been generated, the next critical step is to validate these interactions in a physiologically relevant setting.[15][16][17]
A. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
CETSA is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in intact cells or cell lysates.[18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[20][21]
Rationale for this approach: CETSA provides direct evidence of target engagement in a cellular environment, which is a crucial step in target validation.[22] It does not require any modification of the compound, preserving its native structure.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either a vehicle control or varying concentrations of this compound.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected CETSA Results:
| Treatment | Temperature | Soluble Target Protein | Interpretation |
| Vehicle | Low | +++ | Protein is stable |
| Vehicle | High | + | Protein denatures |
| Compound | Low | +++ | Protein is stable |
| Compound | High | +++ | Compound binding stabilizes the protein |
B. Orthogonal Validation Strategies
To build a compelling case for a specific biological target, it is essential to employ orthogonal validation methods.
1. Genetic Approaches:
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.[23] The cellular phenotype upon compound treatment should be diminished or abolished in the absence of the target.
-
Overexpression: Overexpress the target protein and assess whether this enhances the cellular response to the compound.
2. Biochemical Assays:
-
If the putative target is an enzyme, develop a biochemical assay to measure its activity.[15]
-
Determine if this compound can modulate the enzyme's activity in a dose-dependent manner.
IV. Conclusion: A Roadmap to Target Deconvolution
The journey from an orphan compound to a well-characterized chemical probe is a challenging but rewarding endeavor. By systematically applying the integrated workflow of in silico prediction, affinity-based identification, and rigorous biophysical and genetic validation, researchers can confidently identify and validate the biological target of this compound. This structured approach not only enhances the likelihood of success but also ensures the scientific rigor required for advancing drug discovery and chemical biology research.
References
- 1. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 4. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]
- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem-space.com [chem-space.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. scispace.com [scispace.com]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profiling of Oxo-piperazin-1-yl-acetic acid (OPAA)
In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The journey from a promising hit compound to a safe and effective therapeutic is paved with rigorous characterization, chief among which is the assessment of its selectivity. This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of a hypothetical, yet representative, small molecule inhibitor: Oxo-piperazin-1-yl-acetic acid (OPAA).
For the purpose of this guide, we will posit that OPAA has been identified as a potent inhibitor of Kinase X , a serine/threonine kinase implicated in a prevalent oncology pathway. The core structure, featuring a piperazine ring, is common in medicinal chemistry but also known for potential interactions with multiple biological targets, making a thorough cross-reactivity analysis non-negotiable.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Critical
Achieving inhibitor selectivity for protein kinases remains a significant challenge in drug development.[3][4] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[5] An inhibitor designed for Kinase X could inadvertently bind to and inhibit other kinases, leading to two primary consequences:
-
Off-Target Toxicity: Inhibition of kinases essential for normal physiological functions can cause adverse drug reactions (ADRs), a major reason for clinical trial failures.[6][7] For instance, piperazine derivatives are known to sometimes interact with GPCRs (serotonergic, adrenergic, dopaminergic) and the hERG potassium channel, the latter being a critical concern for cardiotoxicity.[8]
-
Confounded Efficacy (Polypharmacology): While sometimes beneficial, hitting multiple targets (polypharmacology) can complicate the interpretation of a drug's mechanism of action.[3][9] The observed therapeutic effect might not be solely due to the inhibition of the primary target, making it difficult to establish a clear structure-activity relationship (SAR) and optimize the lead compound.
Therefore, a systematic, tiered approach to profiling cross-reactivity is essential to build a comprehensive safety and selectivity profile, de-risk clinical progression, and uncover potential new therapeutic applications.[10][11][12]
A Tiered Screening Cascade for OPAA
A successful screening strategy does not test everything at once. It employs a logical, staged process—a screening cascade—to efficiently identify liabilities and confirm on-target activity.[12][13] This approach balances breadth, depth, and resource allocation.
Caption: A typical three-tiered screening cascade for selectivity profiling.
Tier 1: Establishing the Selectivity Landscape
The initial goal is to cast a wide net. OPAA would be screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Why this choice? This provides a rapid and cost-effective snapshot of the compound's behavior across the kinome.[14] It helps identify the most potent off-target interactions early, allowing for quick elimination of promiscuous compounds.
-
Leading Methodologies:
-
Binding Assays (e.g., Eurofins DiscoverX KINOMEscan®): This technology uses an active-site-directed competition binding assay to quantify interactions between an inhibitor and a panel of over 480 kinases.[15][16] It measures the dissociation constant (Kd), which is independent of ATP concentration and reflects the true binding affinity.
-
Functional/Enzymatic Assays (e.g., Reaction Biology HotSpot™): These radiometric assays directly measure the phosphorylation of a substrate, providing a functional readout of kinase inhibition.[17][18] This method is considered a gold standard for detecting true kinase activity and can be performed at physiologically relevant ATP concentrations.[14]
-
Tier 2: Quantifying Off-Target Potency and Broader Liabilities
Hits identified in Tier 1 (typically defined as >50-75% inhibition) must be validated.
-
Why this choice? A single-point screen can be misleading. A full dose-response curve is necessary to determine the potency (IC50 or Kd) at each off-target kinase, which is crucial for calculating a selectivity ratio.
-
Experimental Approach: Perform 10- or 11-point dose-response curves for each validated hit from the kinome screen.
-
Broad Safety Screening: Beyond kinases, it is vital to screen for interactions with other common sources of toxicity. Commercial panels, such as the Eurofins SafetyScreen44™ Panel , assess activity against a curated list of 44 targets including GPCRs, ion channels, transporters, and non-kinase enzymes that are frequently implicated in adverse effects.[6][19]
Tier 3: Validating in a Physiological Context
Biochemical assays with purified proteins are essential, but they don't fully replicate the cellular environment.[3] Cellular assays are the final step in preclinical validation.
-
Why this choice? Factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in many biochemical assays), and the presence of scaffolding proteins can significantly alter a compound's potency and selectivity.[8]
-
Experimental Approaches:
-
Cellular Target Engagement: Assays like NanoBRET™ can confirm that OPAA binds to Kinase X inside living cells.
-
Functional Cellular Assays: For validated off-targets, measure the inhibition of the downstream signaling pathway in a relevant cell line. For example, if OPAA inhibits Kinase Y in a biochemical assay, a Western blot or ELISA could be used to see if it reduces the phosphorylation of Kinase Y's known substrate in cells.
-
Data Presentation and Comparative Analysis
Objective comparison requires clear, quantitative data. The following tables present hypothetical data for OPAA and two comparator compounds against a selected panel of kinases.
-
Comparator A (OPAA-S): A more selective analog of OPAA.
-
Comparator B (OPAA-NS): A less selective, more promiscuous analog.
Table 1: Comparative Kinase Inhibition Profile (Biochemical IC50, nM)
| Kinase Target | OPAA (IC50, nM) | Comparator A (OPAA-S) (IC50, nM) | Comparator B (OPAA-NS) (IC50, nM) | Kinase Family |
| Kinase X (Primary) | 15 | 12 | 25 | Ser/Thr |
| Kinase Y | 250 | >10,000 | 45 | Ser/Thr |
| Kinase Z | 1,200 | >10,000 | 150 | Ser/Thr |
| Tyrosine Kinase A | >10,000 | >10,000 | 800 | Tyr |
| Tyrosine Kinase B | 850 | >10,000 | 95 | Tyr |
| Lipid Kinase C | 5,500 | >10,000 | 1,100 | Lipid |
Interpretation: This data allows for the calculation of a Selectivity Score . A simple metric is the ratio of the off-target IC50 to the primary target IC50. For OPAA against Kinase Y, the selectivity is 250 nM / 15 nM ≈ 17-fold. A common goal is to achieve >100-fold selectivity against highly related kinases. Comparator A (OPAA-S) demonstrates a superior selectivity profile, while Comparator B (OPAA-NS) is highly promiscuous and would likely be deprioritized.
Table 2: Comparative Safety Panel Profile (% Inhibition @ 10 µM)
| Target | OPAA (% Inh) | Comparator A (OPAA-S) (% Inh) | Comparator B (OPAA-NS) (% Inh) | Target Class | Potential Liability |
| hERG (K+ Channel) | 48% | 5% | 85% | Ion Channel | Cardiotoxicity |
| 5-HT2A (Serotonin R) | 15% | 2% | 65% | GPCR | CNS Effects |
| M1 (Muscarinic R) | 8% | 1% | 12% | GPCR | Anticholinergic Effects |
| Dopamine Transporter | 22% | 4% | 58% | Transporter | CNS/Abuse Potential |
| COX-1 | <5% | <5% | 8% | Enzyme | GI Toxicity |
Interpretation: Any significant activity (>50% inhibition) in a safety screen is a red flag that requires immediate follow-up.[7] Here, OPAA shows moderate hERG activity, which would necessitate a follow-up electrophysiology study (e.g., patch-clamp) to determine a functional IC50. Comparator B (OPAA-NS) shows dangerous levels of hERG inhibition and broad GPCR/transporter activity, marking it as a poor candidate. Comparator A (OPAA-S) is exceptionally clean, making it the most promising lead.
Key Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol describes a gold-standard method for determining the IC50 of OPAA against Kinase X.[17][18]
Objective: To determine the concentration of OPAA required to inhibit 50% of the enzymatic activity of purified Kinase X.
Materials:
-
Purified, active Kinase X enzyme.
-
Specific peptide substrate for Kinase X.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP solution, including [γ-³³P]-ATP (radiolabeled).
-
OPAA compound, serially diluted in DMSO.
-
96-well filter plates (e.g., phosphocellulose).
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of OPAA in 100% DMSO. Dispense 1 µL of each concentration into a 96-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "full inhibition" (0% activity) controls.
-
Enzyme Preparation: Dilute the Kinase X enzyme to a 2X working concentration in kinase reaction buffer.
-
Reaction Initiation (Enzyme Addition): Add 24 µL of the 2X enzyme solution to each well of the assay plate. Gently mix and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP mix containing the peptide substrate and ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for Kinase X to ensure sensitive detection of ATP-competitive inhibitors.[20] A small fraction of the ATP should be [γ-³³P]-ATP.
-
Phosphorylation Reaction: Add 25 µL of the 2X substrate/ATP mix to each well to start the reaction. The final reaction volume is 50 µL. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will flow through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabeled ATP.
-
Detection: Add scintillation fluid to each well of the dried filter plate. Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of substrate phosphorylation.
-
Data Analysis: Convert CPM values to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of OPAA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Decision-Making Framework
The data gathered from the screening cascade informs a clear decision-making process.
Caption: A simplified decision tree for hit-to-lead progression.
Conclusion
The cross-reactivity profiling of a new chemical entity like this compound is a cornerstone of preclinical drug development. It is not a single experiment but a multi-faceted, logical investigation. By employing a tiered cascade that moves from broad biochemical surveys to targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This comparative approach, contrasting OPAA with more and less selective analogs, highlights how structured data can drive rational decision-making, ultimately separating promising clinical candidates from problematic compounds. This rigorous, evidence-based process is fundamental to meeting the high standards of scientific integrity and delivering safer, more effective medicines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 12. international-biopharma.com [international-biopharma.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. landing.reactionbiology.com [landing.reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Piperazine-Based Compounds: A Case Study with DPP-4 Inhibition
For drug discovery researchers and scientists, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous testing and validation. The "Oxo-piperazin-1-yl-acetic acid" core is a versatile scaffold, appearing in molecules with a wide array of biological activities, from anticancer to antipsychotic agents. However, the biological target of the core molecule itself is not definitively established in public-domain literature. This guide, therefore, takes a practical approach: we will treat "this compound" as a foundational structure for a hypothetical novel inhibitor. Our objective is to benchmark this hypothetical compound against known inhibitors of a well-characterized enzyme: Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by deactivating incretin hormones. Its inhibition is a clinically validated strategy for the management of type 2 diabetes. This guide will provide a comprehensive framework for comparing the performance of a novel piperazine-based compound against established DPP-4 inhibitors, complete with experimental protocols and data interpretation.
The Contenders: Our Hypothetical Compound and Known DPP-4 Inhibitors
For this comparative study, we will evaluate our hypothetical test compound, "Compound X" (a derivative of this compound), against two well-established, commercially available DPP-4 inhibitors: Sitagliptin and Vildagliptin.
| Compound | Class | Mechanism of Action |
| Compound X | Hypothetical Piperazine Derivative | To be determined |
| Sitagliptin | DPP-4 Inhibitor | Competitive, reversible inhibitor |
| Vildagliptin | DPP-4 Inhibitor | Covalent, reversible inhibitor |
Experimental Workflow for Comparative Inhibition Assay
The following diagram outlines the general workflow for our benchmarking study.
Caption: Workflow for in vitro DPP-4 inhibition assay.
Detailed Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of our test compounds.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl, pH 7.5
-
Compound X, Sitagliptin, Vildagliptin
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Compound X, Sitagliptin, and Vildagliptin in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the serially diluted compounds. Include wells with buffer and DMSO as controls.
-
Add 25 µL of recombinant human DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Interpreting the Results: A Comparative Analysis
The primary output of this study will be the IC50 values for each compound. This value represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%.
| Compound | Hypothetical IC50 (nM) | Potency Ranking |
| Compound X | 75 | Moderate |
| Sitagliptin | 19 | High |
| Vildagliptin | 2.5 | Very High |
In this hypothetical scenario, Compound X demonstrates moderate potency against DPP-4. While not as potent as the established inhibitors Sitagliptin and Vildagliptin, an IC50 of 75 nM is a promising starting point for further optimization.
The Underlying Mechanism: DPP-4 and Incretin Regulation
The significance of DPP-4 inhibition lies in its role in the incretin effect . The following pathway illustrates this mechanism.
Caption: The role of DPP-4 in incretin hormone regulation.
By inhibiting DPP-4, our hypothetical Compound X would prevent the degradation of incretin hormones like GLP-1 and GIP. This leads to prolonged stimulation of insulin secretion from the pancreas, ultimately resulting in lower blood glucose levels.
Concluding Remarks for the Research Professional
This guide has provided a structured approach to benchmarking a novel piperazine-based compound, "Compound X," against known DPP-4 inhibitors. While the hypothetical results position Compound X as a moderately potent inhibitor, this serves as a crucial first step in the drug discovery process. The provided experimental protocol and mechanistic diagrams offer a robust framework for researchers to conduct similar comparative studies. Future work on Compound X would involve lead optimization to improve potency, selectivity studies against other proteases, and in vivo efficacy studies in animal models of type 2 diabetes.
A Senior Scientist's Guide to the Synthesis of 2-Oxo-piperazin-1-yl-acetic acid: A Comparative Analysis
Introduction: The Significance of the 2-Oxo-piperazin-1-yl Scaffold
The 2-oxo-piperazin-1-yl moiety is a privileged scaffold in modern medicinal chemistry. As a conformationally constrained cyclic diamine, it serves as a versatile building block in the design of novel therapeutics, frequently acting as a peptidomimetic to enhance metabolic stability and receptor-binding affinity. The addition of an acetic acid side chain at the N-1 position introduces a critical carboxylic acid handle, enabling further derivatization, salt formation for improved solubility, or direct interaction with biological targets. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to 2-Oxo-piperazin-1-yl-acetic acid (a lactam of ethylenediaminediacetic acid) is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of two primary synthetic strategies for obtaining this key intermediate. We will dissect each route, explaining the chemical logic behind the procedural steps, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.
Route A: The Sequential N-Alkylation Approach
This strategy is a classic, linear synthesis that involves two main transformations: first, the construction of the core piperazin-2-one heterocycle, followed by the selective installation of the acetic acid side chain onto the N-1 nitrogen. This modular approach offers flexibility but requires careful control of selectivity.
Step 1: Synthesis of the Piperazin-2-one Intermediate
The traditional synthesis of piperazin-2-one from ethylenediamine and an acetate ester is often plagued by side reactions and complex purification due to the identical reactivity of the two primary amine groups in the starting material[1]. A more refined and selective method, which avoids the use of excess ethylenediamine, starts with chloroethylamine. This approach improves selectivity and simplifies the overall process.
Experimental Protocol: Synthesis of Piperazin-2-one [1]
-
Reaction Setup: To a reaction kettle, add chloroethylamine (7.9 g), ethyl chloroacetate (12.2 g), and benzene (600 g) as the solvent.
-
Initial Reaction: Heat the mixture and maintain the reaction temperature at 40°C for 6 hours. This step forms the N-alkylated intermediate.
-
Cyclization: Add ammonium acetate (9.3 g) and pyridine (2.0 g) to the reaction mixture. The ammonium acetate acts as a proton shuttle and base, while pyridine serves as a catalyst. Raise the temperature to 80°C and maintain for an additional 6 hours to facilitate the intramolecular cyclization and formation of the lactam ring.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Filter the crude product and dry.
-
Recrystallization: Recrystallize the crude solid from an acetone-water mixture, using activated carbon for decolorization, to yield pure piperazin-2-one as light white crystals. This reported procedure achieves a yield of approximately 87%[1].
Step 2: N-Alkylation and Hydrolysis to Yield 2-Oxo-piperazin-1-yl-acetic acid
With the piperazin-2-one core in hand, the next step is to attach the acetic acid group. Direct alkylation of the unsubstituted piperazin-2-one can lead to a mixture of N-1 and N-4 alkylated products. To achieve high regioselectivity, a protecting group strategy is often employed, though for simplicity, a direct alkylation protocol is presented here, based on standard procedures for N-alkylation of similar heterocycles. This is typically followed by ester hydrolysis.
Experimental Protocol: N-Alkylation and Hydrolysis
-
Alkylation Reaction: In a round-bottom flask, suspend piperazin-2-one (10.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in acetonitrile (200 mL). The potassium carbonate acts as the base to deprotonate the secondary amine.
-
Reagent Addition: Add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise to the suspension at room temperature. The bromoacetate is a potent electrophile for the SN2 reaction.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-oxopiperazin-1-yl)acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol (100 mL) and 2M aqueous sodium hydroxide (75 mL, 0.15 mol). Stir the solution at room temperature for 4-6 hours until the ester is fully hydrolyzed.
-
Purification: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl. The product may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent to yield 2-Oxo-piperazin-1-yl-acetic acid.
Workflow for Route A: Sequential N-Alkylation
Caption: Route A involves the initial synthesis of the piperazinone core followed by side-chain installation.
Route B: The Convergent Intramolecular Cyclization Approach
This strategy represents a more convergent pathway where a precursor already containing the full carbon-nitrogen backbone is cyclized in a single, key transformation. This approach can significantly reduce the number of synthetic steps and avoid regioselectivity issues inherent in the sequential approach.
One-Step Synthesis via Lactam Formation
This elegant route utilizes symmetrical ethylenediaminediacetic acid (EDDA) as the starting material. Under acidic conditions and heat, one of the carboxylic acid groups undergoes an intramolecular condensation reaction with the distal secondary amine, forming the stable six-membered lactam ring directly to yield the final product.
Experimental Protocol: Cyclization of EDDA [2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add deionized water (150 g), symmetrical ethylenediaminediacetic acid (25.0 g, 0.14 mol), and concentrated hydrochloric acid (28 g). The hydrochloric acid serves as the catalyst for the dehydration/lactamization reaction.
-
Reaction Conditions: Heat the mixture to reflux and stir for four hours.
-
Initial Work-up: Cool the reaction mixture. The solution will contain the product as its hydrochloride salt, along with unreacted starting material and side products. Filter the cooled contents using a medium glass frit funnel under vacuum to remove any insoluble impurities.
-
pH Adjustment and Purification:
-
Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution. This pH is chosen to precipitate any remaining starting material or diacid byproducts while keeping the desired product protonated and in solution. Filter the mixture again.
-
Adjust the pH of the resulting filtrate to approximately 5 with 50% sodium hydroxide solution. At this pH, the product is at or near its isoelectric point, minimizing its solubility in water.
-
-
Isolation: Remove the volatiles (water) in vacuo at a temperature of 60-70°C.
-
Drying: Dry the resulting solids in a vacuum oven at 55-60°C for several hours to yield the final product, 2-Oxo-piperazin-1-yl-acetic acid. The structure can be confirmed by proton and carbon NMR[2].
Workflow for Route B: Convergent Cyclization
Caption: Route B is a highly convergent synthesis via acid-catalyzed intramolecular cyclization.
Comparative Analysis: Choosing the Optimal Route
The choice between a sequential and a convergent synthesis depends on several factors, including scale, cost, available starting materials, and the need for analogues.
| Metric | Route A: Sequential Alkylation | Route B: Convergent Cyclization | Justification & Expert Insights |
| Number of Steps | 2-3 main steps (Piperazinone synthesis, N-alkylation, Hydrolysis). May require more if protection is used. | 1 main step (Cyclization). | Route B is superior in step economy. This significantly reduces labor, solvent usage, and potential for material loss between steps, making it highly attractive for rapid synthesis. |
| Overall Yield | Moderate to High. (Piperazinone step ~87%[1]; alkylation/hydrolysis typically 70-90%). Estimated overall: ~60-78%. | Not explicitly stated, but cyclizations of this type are often high-yielding. | While Route A has a good reported yield for its first step, the multiple stages introduce more opportunities for yield loss. Route B's directness is likely to result in a competitive or superior overall yield. |
| Reagents & Cost | Starts from basic, inexpensive building blocks (chloroethylamine, ethyl chloroacetate)[1]. | Requires symmetrical ethylenediaminediacetic acid (EDDA), which is a more specialized and potentially more costly starting material. | Route A is likely more cost-effective for large-scale synthesis if EDDA is significantly more expensive than the commodity chemicals used in Route A. A cost analysis of starting materials is crucial. |
| Scalability | Both routes are scalable. However, the multi-step nature and potential need for chromatography or multiple crystallizations in Route A can present challenges on a larger scale. | The one-pot nature and simple work-up (pH adjustments and filtrations) of Route B are generally favorable for scaling up. | Route B presents a more straightforward path for process scale-up. The work-up, while involving multiple pH adjustments, avoids complex chromatographic separations. |
| Flexibility/Modularity | Highly flexible. The piperazin-2-one intermediate is a versatile platform for synthesizing a wide array of N-1 and N-4 substituted analogues. | Inflexible. This route is dedicated solely to the synthesis of the title compound. | Route A is the clear winner for library synthesis and analogue development. If the goal is to explore the structure-activity relationship around the piperazinone core, this is the preferred method. |
| Safety & Waste | Uses organic solvents (benzene, acetonitrile) and a reactive alkylating agent (ethyl bromoacetate). Generates inorganic salt waste. | Primarily uses water as a solvent. The main reagents are a strong acid and base. Generates salt waste from neutralization. | Route B is arguably "greener" due to its primary use of water as a solvent, avoiding volatile and more toxic organic solvents used in Route A. |
Conclusion and Recommendation
Both synthetic strategies offer viable pathways to 2-Oxo-piperazin-1-yl-acetic acid, and the optimal choice is dictated by the specific goals of the research team.
Route B, the Convergent Cyclization, is the recommended approach for the direct, efficient, and rapid synthesis of the title compound. Its exceptional step economy and straightforward scalability make it ideal for producing large quantities of this specific intermediate for a dedicated project.
Route A, the Sequential Alkylation, is the superior strategy for discovery chemistry programs. Its modularity allows for the creation of the versatile piperazin-2-one intermediate, which can then be diversified to generate libraries of analogues for structure-activity relationship (SAR) studies. While it involves more synthetic steps, this flexibility is invaluable in the early stages of drug development.
Ultimately, a thorough understanding of both routes empowers the synthetic chemist to make an informed decision that aligns with their project's timeline, budget, and scientific objectives.
References
Introduction: The Therapeutic Potential of Oxo-piperazin-1-yl-acetic acid (OPAA)
An In-Depth Guide to Validating the Preclinical Efficacy of Oxo-piperazin-1-yl-acetic acid (OPAA) in a Rodent Model of Ischemic Stroke
This compound (OPAA) is a novel synthetic compound featuring a piperazine core, a scaffold present in numerous centrally active agents. Its structural characteristics suggest a potential role as a neuroprotective agent. This guide provides a comprehensive framework for validating the efficacy of OPAA in a preclinical animal model of ischemic stroke, comparing its performance against a clinically relevant benchmark and a vehicle control.
The hypothesized mechanism of action for OPAA centers on the modulation of excitotoxicity, a key pathological cascade in ischemic brain injury. Following cerebral ischemia, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in a massive influx of Ca²⁺ ions. This ionic imbalance triggers downstream apoptotic and necrotic pathways, culminating in neuronal death. We postulate that OPAA acts as a non-competitive NMDA receptor antagonist, attenuating this excitotoxic cascade.
This guide is designed for researchers in neuropharmacology and drug development. It outlines the rationale for experimental choices, provides detailed, validated protocols, and presents a framework for data analysis and interpretation, ensuring a robust and reproducible evaluation of OPAA's therapeutic potential.
Experimental Design: A Comparative Efficacy Study
To rigorously assess the neuroprotective effects of OPAA, a randomized, blinded, controlled study is essential. The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is selected as it closely mimics the pathophysiology of focal ischemic stroke in humans.
Study Groups:
-
Sham Group: Animals undergo the surgical procedure without the actual occlusion of the middle cerebral artery. This group controls for the effects of anesthesia and surgery.
-
Vehicle Group (Control): Animals undergo tMCAO and receive the vehicle solution (e.g., saline or DMSO solution) used to dissolve OPAA. This group establishes the baseline level of ischemic damage.
-
OPAA Treatment Group: Animals undergo tMCAO and receive a predetermined dose of OPAA.
-
Positive Control Group (Memantine): Animals undergo tMCAO and receive Memantine, an established NMDA receptor antagonist with known neuroprotective effects in this model. This group serves as a benchmark for efficacy.
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for validating OPAA efficacy in a tMCAO rat model.
Detailed Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model induces a reproducible focal ischemic stroke. The procedure involves the temporary occlusion of the MCA, the artery most frequently affected in human stroke.
-
Anesthesia: Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Monitor vital signs throughout the procedure.
-
Surgical Procedure:
-
Place the animal in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the MCA origin.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage.
-
Drug Administration
For optimal therapeutic effect, the investigational compounds should be administered shortly after the ischemic event.
-
Preparation: Prepare solutions of OPAA and Memantine in a suitable vehicle (e.g., 0.9% saline). Determine the dosage based on preliminary dose-ranging studies.
-
Administration: Administer the prepared solutions intraperitoneally (i.p.) immediately following reperfusion. The vehicle group receives an equivalent volume of the vehicle solution.
Assessment of Neurological Deficits
Functional outcomes are critical for evaluating the therapeutic potential of a neuroprotective agent. A standardized neurological deficit score (NDS) provides a quantitative measure of post-stroke impairment.
-
Scoring System (5-point scale):
-
0: No observable deficit.
-
1: Forelimb flexion on the contralateral side.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling towards the contralateral side.
-
4: Spontaneous circling or severe neurological deficits.
-
5: Death.
-
-
Procedure: A blinded observer should perform the scoring at 24, 48, and 72 hours post-tMCAO.
Infarct Volume Measurement (TTC Staining)
Triphenyltetrazolium chloride (TTC) staining is a reliable method for visualizing and quantifying the infarct area in brain tissue.
-
Procedure:
-
At 72 hours post-tMCAO, euthanize the animals and perfuse transcardially with cold saline.
-
Harvest the brains and section them into 2 mm thick coronal slices.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes.
-
Fix the stained slices in 4% paraformaldehyde.
-
-
Analysis: Healthy, viable tissue stains red, while the infarcted (necrotic) tissue remains white. Capture high-resolution images of the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.
Comparative Data Analysis
The following tables represent hypothetical data from the described study, illustrating how the results can be structured for clear comparison.
Table 1: Neurological Deficit Scores (NDS) Post-tMCAO
| Treatment Group | N | NDS at 24h (Mean ± SEM) | NDS at 48h (Mean ± SEM) | NDS at 72h (Mean ± SEM) |
| Sham | 10 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle | 10 | 3.5 ± 0.3 | 3.2 ± 0.4 | 2.9 ± 0.4 |
| OPAA (10 mg/kg) | 10 | 2.1 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Memantine (10 mg/kg) | 10 | 2.4 ± 0.3 | 2.0 ± 0.2 | 1.8 ± 0.3 |
| *p < 0.05 compared to Vehicle group |
Table 2: Infarct Volume at 72h Post-tMCAO
| Treatment Group | N | Total Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |
| Sham | 10 | 0.0 ± 0.0 | N/A |
| Vehicle | 10 | 210.5 ± 15.2 | 0% |
| OPAA (10 mg/kg) | 10 | 115.2 ± 12.8 | 45.3% |
| Memantine (10 mg/kg) | 10 | 135.8 ± 14.1 | 35.5% |
| *p < 0.05 compared to Vehicle group |
Hypothesized Mechanism of Action: OPAA in the Excitotoxic Cascade
The neuroprotective effect of OPAA is hypothesized to stem from its ability to block the NMDA receptor, a critical node in the ischemic cell death pathway. The following diagram illustrates this proposed mechanism.
Caption: Hypothesized mechanism of OPAA in blocking the NMDA receptor-mediated excitotoxicity.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust methodology for the initial validation of this compound in a clinically relevant animal model of stroke. The hypothetical data suggests that OPAA not only reduces infarct volume but also improves functional neurological outcomes, with a potential efficacy comparable or superior to the established neuroprotectant, Memantine.
Successful validation through these methods would warrant further investigation, including:
-
Dose-response studies to identify the optimal therapeutic dose.
-
Therapeutic window studies to determine the time frame after stroke onset within which OPAA is effective.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's absorption, distribution, metabolism, and excretion.
-
Assessment in other stroke models (e.g., models with comorbidities like hypertension or diabetes) to broaden the preclinical evidence base.
This structured approach ensures that the evaluation of novel compounds like OPAA is conducted with the scientific rigor necessary for potential translation into clinical development.
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its remarkable versatility in drug design.[1] This guide provides an in-depth, head-to-head comparison of Oxo-piperazin-1-yl-acetic acid and its structurally related compounds, focusing on their performance as potential anticancer agents. By synthesizing preclinical data and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the chemical space of these promising molecules.
The Piperazine Core: A Privileged Scaffold in Oncology
The six-membered heterocyclic ring of piperazine, with its two opposing nitrogen atoms, offers a unique combination of properties that make it highly attractive for drug development. These characteristics include a large polar surface area, relative structural rigidity, and the presence of hydrogen bond donors and acceptors.[1] These features often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, alongside enhanced target affinity and specificity.[1] In the context of oncology, piperazine derivatives have demonstrated a broad spectrum of activities, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[2]
Comparative Analysis of Cytotoxicity
While direct head-to-head studies of this compound itself are limited in publicly available literature, a comprehensive analysis of its closely related analogs provides significant insights into the structural modifications that govern cytotoxic potency. The following data, collated from various preclinical studies, showcases the anticancer activity of N-substituted piperazinone and piperazine acetamide derivatives against a panel of human cancer cell lines.
Quantitative Cytotoxicity Data (IC50/GI50 in µM)
| Compound ID | Description | Cancer Cell Line | Activity (µM) | Reference |
| 7g | Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one | HT-29 (Colon), A549 (Lung) | <2 | [2] |
| 7f | Thiourea derivative of 1-(3-chlorophenyl)piperazin-2-one | HT-29 (Colon), A549 (Lung) | Potent | [2] |
| 7c | Hydrazide derivative of 1-(3-chlorophenyl)piperazin-2-one | HT-29 (Colon), A549 (Lung) | Potent | [2] |
| C-5 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(phenyl)benzamide derivative | A-549 (Lung) | 21.22 | [3][4] |
| C-4 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(phenyl)benzamide derivative | A-549 (Lung) | 33.20 | [3][4] |
| 4b | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 4.8 | [5] |
| 4g | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 5.1 | [5] |
| 4c | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 13.3 | [5] |
| 10i | Pyridine-imidazo[1,2-a]pyrazine-oxazole aryl amide derivative | MCF-7 (Breast) | 0.22 | [6] |
| 10f | Pyridine-imidazo[1,2-a]pyrazine-oxazole aryl amide derivative | A-549 (Lung) | 0.55 | [6] |
| 10b | Pyridine-imidazo[1,2-a]pyrazine-oxazole aryl amide derivative | MCF-7 (Breast) | 0.68 | [6] |
| 6h | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol analogue | SNB-19 (CNS) | PGI = 65.12 | [7] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values represent the concentration of a compound required to inhibit 50% of the cancer cell population. PGI (Percentage of Growth Inhibition) is another measure of anticancer activity. Lower values generally indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR trends that can guide the design of more potent this compound derivatives:
-
N-Substitution is Key: The nature of the substituent on the piperazine nitrogen atoms dramatically influences cytotoxic activity. The introduction of aromatic and heterocyclic moieties, as seen in compounds 4b , 4g , 10i , and 6h , often leads to potent anticancer effects.[5][6][7]
-
Bioisosteric Replacement: The substitution of the terminal carboxylic acid of this compound with bioisosteres like guanidine, thiourea, and hydrazide can significantly enhance cytotoxicity, as demonstrated by the high potency of compounds 7g , 7f , and 7c .[2]
-
Lipophilicity and Aromatic Interactions: The presence of lipophilic and electronically diverse aromatic rings, such as the 3,4,5-trimethoxyphenyl group in 6h , can contribute to strong interactions with biological targets and potent growth inhibition.[7]
-
Constrained Amides: Incorporating the amide nitrogen into a piperazinone ring, as seen in the derivatives of 1-(3-chlorophenyl)piperazin-2-one, is a successful strategy for generating highly active compounds.[2]
Mechanistic Considerations: Induction of Apoptosis
Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[2] While the specific molecular targets can vary, a common mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway potentially activated by this compound analogs.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method for determining cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates again and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.
Conclusion and Future Directions
The collective evidence strongly supports the piperazine-1-yl-acetic acid scaffold as a highly promising starting point for the development of novel anticancer agents. The structure-activity relationships derived from the analysis of its analogs highlight the critical role of N-substitutions and bioisosteric modifications of the carboxylic acid moiety in dictating cytotoxic potency.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to further refine the SAR and identify lead compounds with optimal potency and selectivity. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing these promising molecules through the drug discovery pipeline. The experimental protocols detailed in this guide provide a robust framework for such future investigations, ensuring data integrity and comparability across studies.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Kinase Inhibitors: Assessing the Off-Target Effects of Oxo-piperazin-1-yl-acetic acid
In the landscape of targeted drug discovery, the promise of a novel small molecule inhibitor is invariably shadowed by the peril of its off-target effects. These unintended interactions are a primary driver of clinical trial failures and adverse drug reactions. This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using the hypothetical kinase inhibitor, Oxo-piperazin-1-yl-acetic acid, as a case study.
While this compound is a novel chemical entity without a defined target in public literature, its core structure, featuring a piperazinone moiety, is a privileged scaffold found in numerous kinase inhibitors. Based on this structural precedent, we will proceed with the hypothesis that its primary target is the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, a critical node in B-cell signaling and a validated target in hematological malignancies.[1][2]
This guide will compare our hypothetical compound against Idelalisib (Zydelig®) , the first-in-class, FDA-approved selective PI3Kδ inhibitor.[3][4] By juxtaposing the established profile of Idelalisib with a rigorous, multi-tiered assessment strategy for our novel compound, we will illustrate a self-validating system for identifying and mitigating off-target liabilities.
The Imperative of Selectivity: Understanding the PI3Kδ Pathway
The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Class I PI3Ks are heterodimers, and while the PI3Kα and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells. This restricted expression pattern makes PI3Kδ an attractive target for B-cell cancers, as selective inhibition promises to minimize effects on other tissues.[7]
Idelalisib's approval for chronic lymphocytic leukemia (CLL) and other B-cell lymphomas validated this approach.[8] However, its clinical use has also revealed significant toxicities, including hepatotoxicity, severe diarrhea/colitis, and pneumonitis, some of which may be mechanism-based (on-target, off-tissue) or due to subtle off-target activities.[9][10] This underscores the critical need for a thorough off-target assessment for any new chemical entity targeting this pathway.
A Multi-Tiered Strategy for Off-Target Profiling
A robust assessment of off-target effects is not a single experiment but a logical, tiered workflow. We begin with broad, cost-effective screening and progressively move to more complex, biologically relevant systems to confirm and characterize initial findings.
Tier 1 & 2: Biochemical Screening for Kinase Selectivity
The first principle of trustworthiness in off-target profiling is to cast a wide net. A broad kinase panel screen is the industry standard for an initial assessment of selectivity. This is typically followed by more focused assays on closely related family members to determine isoform selectivity.
Experimental Approach: A large-panel kinase screen (e.g., >400 kinases) is performed at a single high concentration (e.g., 10 µM) of the test compound to identify any potential interactions. For any kinases showing significant inhibition (>50-70%), follow-up IC50 (half-maximal inhibitory concentration) determinations are essential. Concurrently, an isoform-specific panel for the intended target family (Class I PI3Ks: α, β, γ, δ) is crucial.
Comparative Data: Idelalisib is known to be highly selective for PI3Kδ. A screening of 401 kinases at 10 nM revealed no significant off-target activity.[3] Its potency against PI3Kδ is at least 40- to 300-fold greater than against other Class I PI3K isoforms.[11] Our hypothetical data for this compound will be designed to illustrate a compound with good, but not perfect, selectivity, presenting a more common and instructive discovery scenario.
Table 1: Comparative Biochemical Selectivity Profile
| Target | Parameter | Idelalisib | This compound (Hypothetical) |
| PI3Kδ (p110δ) | IC50 (nM) | 2.5 [11] | 15 |
| PI3Kα (p110α) | IC50 (nM) | ~1,000 | 850 |
| PI3Kβ (p110β) | IC50 (nM) | ~800 | 1,200 |
| PI3Kγ (p110γ) | IC50 (nM) | ~100 | 450 |
| Selectivity Fold (vs. PI3Kδ) | |||
| PI3Kα | Fold | ~400x | 57x |
| PI3Kβ | Fold | ~320x | 80x |
| PI3Kγ | Fold | ~40x | 30x |
| Identified Off-Target Hit | |||
| MAPKAPK2 (MK2) | % Inhibition @ 10µM | <10% | 85% |
| MAPKAPK2 (MK2) | IC50 (nM) | >10,000 | 750 |
Protocol 1: In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) method for determining inhibitor potency against PI3K isoforms.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound and Idelalisib (control) in DMSO, then dilute further in kinase buffer.
-
Prepare a mix of the lipid substrate (e.g., PIP2) and ATP at 2x the final desired concentration.
-
Prepare each PI3K isoform (α, β, γ, δ) at 2x the final concentration in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor.
-
Add 2.5 µL of the 2x enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2x ATP/substrate mix. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the Adapta™ Detection Mix containing EDTA, an ADP-Alexa Fluor® 647 tracer, and a Eu-labeled anti-ADP antibody.
-
Incubate for 30 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the percent inhibition (derived from the TR-FRET ratio) against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[12]
-
Tier 3: Cellular Target Engagement
A compound's biochemical potency can be misleading if it doesn't effectively engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target binding in an intact cellular environment.[13][14]
Experimental Approach: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature indicates target engagement.
Comparative Data: This experiment provides a qualitative or semi-quantitative confirmation of target binding. For our purposes, we will hypothesize that both Idelalisib and this compound demonstrate a clear thermal shift for PI3Kδ, confirming they both reach and bind their intended target in cells. We will also test for a thermal shift of the identified off-target, MAPKAPK2, to see if our novel compound engages it in a cellular context.
Table 2: Cellular Thermal Shift Assay (CETSA) Results
| Target Protein | Compound (10 µM) | Thermal Shift (ΔTm in °C) | Interpretation |
| PI3Kδ | Idelalisib | + 4.2 °C | Strong Target Engagement |
| PI3Kδ | This compound | + 3.8 °C | Strong Target Engagement |
| MAPKAPK2 | Idelalisib | No Shift | No Target Engagement |
| MAPKAPK2 | This compound | + 2.1 °C | Off-Target Engagement Confirmed |
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Treatment:
-
Culture a PI3Kδ-expressing cell line (e.g., a B-cell lymphoma line like DOHH-2) to ~80% confluency.
-
Treat cells with either vehicle (DMSO), 10 µM Idelalisib, or 10 µM this compound for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of total protein by SDS-PAGE and Western blot using primary antibodies specific for PI3Kδ and MAPKAPK2. An antibody for a stable protein like GAPDH should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the non-heated control for that treatment group.
-
Plot the normalized band intensity versus temperature and fit to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between vehicle and compound-treated samples (ΔTm) indicates the degree of stabilization.[16]
-
Tier 4 & 5: Functional and Proteomic Profiling
Ultimately, the biological consequence of off-target engagement is what matters. Cell-based functional assays and unbiased proteomic methods provide the highest level of validation, connecting molecular interactions to cellular phenotypes.
Experimental Approach:
-
Phospho-protein analysis: Measure the phosphorylation of downstream effectors of both the on-target (p-AKT) and potential off-target (p-HSP27 for MAPKAPK2) pathways by Western blot or high-content imaging.[17]
-
Cell Viability Assays: Compare the cytotoxic effects of the compounds on cell lines dependent on PI3Kδ signaling versus those that are not.
-
Chemoproteomics: Employ an unbiased, discovery-based approach like compound-centric chemical proteomics. Here, an immobilized version of this compound is used as "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. This can confirm expected targets and reveal entirely unexpected ones.[8]
Comparative Data: Idelalisib treatment leads to a potent reduction in AKT phosphorylation in B-cell lines.[18] Our hypothetical data will show that while this compound also inhibits p-AKT, it additionally causes an increase in p-HSP27 at higher concentrations, confirming a functional consequence of its off-target engagement of MAPKAPK2.
Table 3: Cellular Functional Assay Summary
| Assay | Cell Line | Readout | Idelalisib (1 µM) | This compound (1 µM) |
| p-AKT (Ser473) Western Blot | DOHH-2 (B-cell lymphoma) | % of Vehicle | 15% | 35% |
| p-HSP27 (Ser82) Western Blot | DOHH-2 (B-cell lymphoma) | % of Vehicle | 98% | 160% |
| Cell Viability (72 hr) | DOHH-2 (B-cell lymphoma) | % Inhibition | 85% | 70% |
| Cell Viability (72 hr) | A549 (Lung carcinoma, PI3Kδ-independent) | % Inhibition | <10% | 45% |
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
This comprehensive, multi-tiered approach provides a self-validating system to build a robust profile of a novel inhibitor.
-
Biochemical screening identified a potential off-target liability for this compound (MAPKAPK2).
-
CETSA confirmed that this interaction occurs within the intact cell.
-
Functional assays demonstrated a downstream signaling consequence of this off-target engagement and suggested a potential mechanism for the observed toxicity in PI3Kδ-independent cell lines.
Compared to the highly selective profile of Idelalisib, our hypothetical compound, this compound, presents a more complex picture. While it effectively engages its primary target, the off-target activity on MAPKAPK2 is significant and occurs at concentrations achievable in a cellular context. This profile would necessitate further medicinal chemistry efforts to improve selectivity or a deeper investigation into the potential therapeutic or toxicological consequences of dual PI3Kδ/MAPKAPK2 inhibition before advancing the compound toward clinical development. This structured, evidence-based approach is essential for making informed decisions and ultimately developing safer, more effective targeted therapies.
References
- 1. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Targeting PI3Kδ in cancer: a setback or the end - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is Idelalisib used for? [synapse.patsnap.com]
- 10. Identification of Candidate Risk Factor Genes for Human Idelalisib Toxicity Using a Collaborative Cross Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
A Researcher's Guide to Ensuring Reproducibility in Amide Bond Formation: The Case of Oxo-piperazin-1-yl-acetic acid in Kinase Inhibitor Synthesis
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of scientific integrity and progress. In the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors, piperazine scaffolds are of paramount importance for their ability to confer desirable pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving (2-Oxo-piperazin-1-yl)acetic acid and its analogs, using the synthesis of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives as a practical framework.[1] We will explore the critical parameters of the underlying amide coupling reaction, compare alternative building blocks, and provide actionable protocols to enhance experimental consistency.
The Central Role of (2-Oxo-piperazin-1-yl)acetic acid in Drug Discovery
(2-Oxo-piperazin-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry. Its structure combines a piperazinone core, which can participate in hydrogen bonding and other molecular interactions within a biological target, and a carboxylic acid moiety that serves as a handle for covalent modification, most commonly through amide bond formation. This makes it an ideal scaffold for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[2][3]
The piperazine motif is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs. Its presence can enhance aqueous solubility and oral bioavailability. The oxo-piperazine variant offers a distinct conformational rigidity and polarity compared to a simple piperazine ring, which can be exploited by medicinal chemists to fine-tune the properties of a drug candidate.
The Amide Coupling Reaction: A Critical Juncture for Reproducibility
The primary application of (2-Oxo-piperazin-1-yl)acetic acid in the synthesis of bioactive molecules, such as the VEGFR-2 kinase inhibitors mentioned earlier, is through an amide coupling reaction.[1] In this reaction, the carboxylic acid of the piperazine derivative is activated and then reacted with a primary or secondary amine to form a stable amide bond. While conceptually straightforward, this reaction is notoriously sensitive to a variety of factors that can impact yield, purity, and ultimately, reproducibility.
Below is a diagram illustrating the general workflow of an amide coupling reaction involving a piperazine derivative.
Caption: General workflow of an amide coupling reaction.
Key Factors Influencing Reproducibility
| Factor | Impact on Reproducibility | Recommendations for Mitigation |
| Purity of Starting Materials | Impurities in (2-Oxo-piperazin-1-yl)acetic acid or the amine can lead to side reactions, lower yields, and difficult purification. | Always characterize starting materials by NMR, LC-MS, and melting point. Source high-purity reagents from reputable suppliers. |
| Choice of Coupling Reagent | Different coupling reagents have varying efficiencies and propensities for side reactions (e.g., racemization). | Select a coupling reagent appropriate for the substrates. For example, HATU and HBTU are generally efficient but can be sensitive to moisture. EDC is a common and cost-effective choice. |
| Reaction Solvent | The presence of water in the solvent can hydrolyze the activated carboxylic acid, reducing the yield. | Use anhydrous solvents. Consider drying solvents over molecular sieves prior to use. |
| Base | The choice and stoichiometry of the base are critical. Excess strong base can cause side reactions. | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base required. |
| Temperature | Higher temperatures can accelerate the reaction but may also increase the rate of side reactions. | Most amide couplings are run at room temperature. For sensitive substrates, cooling to 0°C may be beneficial. |
| Reaction Monitoring | Incomplete reactions lead to lower yields and complex purification. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Comparative Analysis: Alternatives to (2-Oxo-piperazin-1-yl)acetic acid
While (2-Oxo-piperazin-1-yl)acetic acid is a versatile building block, several alternatives can be considered depending on the specific goals of the synthesis.
| Alternative Building Block | Key Features | Advantages | Disadvantages |
| Piperazine-1-acetic acid | Lacks the oxo group, resulting in a more flexible and basic scaffold. | Higher basicity may improve solubility and interactions with certain targets. | Increased flexibility can be detrimental to binding affinity. The second nitrogen may require a protecting group. |
| Homopiperazine derivatives | Contains a seven-membered ring, altering the geometry and conformational flexibility. | Can explore different vector orientations of substituents. | May be more challenging to synthesize and can have different metabolic stability. |
| Constrained piperazine analogs | Bicyclic or spirocyclic piperazine derivatives that lock the conformation. | Reduced conformational flexibility can lead to higher binding affinity and selectivity. | Generally more complex and costly to synthesize. |
The choice of building block will ultimately depend on the specific SAR being explored and the desired physicochemical properties of the final compound.
Experimental Protocols for Reproducible Amide Coupling
The following is a detailed, step-by-step protocol for the amide coupling of (2-Oxo-piperazin-1-yl)acetic acid with an amine, designed to maximize reproducibility.
Materials and Reagents
-
(2-Oxo-piperazin-1-yl)acetic acid (ensure high purity, >97%)
-
Amine substrate (e.g., 2-amino-4-phenylthiazole)
-
Coupling reagent (e.g., HATU - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Non-nucleophilic base (e.g., DIPEA - Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF - Dimethylformamide)
-
Reaction vessel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Ensure all reagents are of the highest purity available and handle them under an inert atmosphere.
-
-
Reaction Setup:
-
To a stirred solution of (2-Oxo-piperazin-1-yl)acetic acid (1.0 eq) in anhydrous DMF, add the amine substrate (1.0 eq).
-
Add HATU (1.1 eq) to the mixture. The solution may become heterogeneous.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture at room temperature. The reaction should become homogeneous.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.
-
A typical reaction time is 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Protocol Choices
-
Anhydrous Conditions: Preventing the hydrolysis of the activated ester intermediate is crucial for achieving high yields.
-
Use of HATU: HATU is a highly efficient coupling reagent that often leads to cleaner reactions and higher yields compared to carbodiimides, minimizing side product formation.
-
Slow Addition of DIPEA: This prevents a rapid exotherm and minimizes potential side reactions caused by a high local concentration of the base.
-
Reaction Monitoring: This is a critical self-validating step. It ensures that the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to degradation of the product.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent; wet solvent; impure starting materials. | Use a fresh bottle of coupling reagent; ensure solvent is anhydrous; re-purify starting materials. |
| Multiple Byproducts | Side reactions due to excess base or high temperature; epimerization. | Use a weaker base or reduce the stoichiometry; run the reaction at a lower temperature (0°C). |
| Difficulty in Purification | Unreacted starting materials; closely eluting byproducts. | Ensure the reaction goes to completion by monitoring; try a different chromatography solvent system. |
Conclusion
The reproducibility of experiments involving (2-Oxo-piperazin-1-yl)acetic acid, particularly in the context of amide bond formation for drug discovery, is contingent on a thorough understanding of the reaction mechanism and meticulous control over experimental parameters. By prioritizing the purity of starting materials, making informed choices about reagents and reaction conditions, and implementing robust monitoring and purification protocols, researchers can significantly enhance the consistency and reliability of their synthetic efforts. This guide provides a framework for achieving this, ultimately contributing to the acceleration of drug development programs.
References
A Researcher's Guide to the Statistical Analysis of Bioactivity Data: A Case Study on Oxo-piperazin-1-yl Acetic Acid Analogs as Serotonin Reuptake Inhibitors
This guide provides a comprehensive framework for the statistical analysis of bioactivity data, using a case study of Oxo-piperazin-1-yl-acetic acid analogs as inhibitors of the serotonin transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental and analytical choices. By integrating principles of scientific integrity with practical, data-driven examples, this guide aims to empower researchers to conduct robust and insightful analyses of their own compound series.
Introduction: The Significance of the Piperazine Scaffold and Robust Bioactivity Analysis
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents targeting the central nervous system.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in drug design.[1] One of the key therapeutic areas where piperazine derivatives have shown considerable promise is in the development of selective serotonin reuptake inhibitors (SSRIs), a cornerstone in the treatment of depression and other mood disorders.[2][3]
The central premise of drug discovery is to establish a clear and statistically significant relationship between a compound's chemical structure and its biological activity—the structure-activity relationship (SAR).[4] A robust SAR understanding allows for the rational design of more potent and selective molecules. However, the journey from raw experimental data to actionable insights is paved with statistical rigor. This guide will walk you through the essential steps of this journey, from initial data processing to comparative analysis, using a real-world dataset of piperazine derivatives targeting the serotonin transporter.
The Foundation: Data Acquisition and Preparation
Before any statistical analysis can commence, it is imperative to source and prepare high-quality bioactivity data. Publicly accessible databases such as PubChem and ChEMBL are invaluable resources for this purpose.[5][6] These repositories house a vast collection of bioactivity data from scientific literature and high-throughput screening campaigns, often including crucial details about the experimental assays.[5]
For the purpose of this guide, we will utilize a dataset of aralkyl piperazine derivatives and their corresponding SERT inhibition IC50 values, as reported in a study by Wang et al. (2018).[3] This dataset provides a concrete example for demonstrating the statistical methodologies discussed herein.
Data Preprocessing: A Critical First Step
Raw bioactivity data often requires preprocessing to ensure its quality and suitability for analysis. This typically involves:
-
Handling Missing Values: Decide on a strategy for dealing with missing data points, such as exclusion or imputation.
-
Data Transformation: IC50 values are often log-transformed (to pIC50) to normalize the data distribution and facilitate linear modeling. The pIC50 is calculated as -log10(IC50 in Molar). This transformation is crucial for many statistical tests that assume a normal data distribution.[5]
-
Outlier Detection: Identify and address any data points that deviate significantly from the rest of the dataset, as they can disproportionately influence the results of statistical analyses.
Core Analysis: From Dose-Response to Structure-Activity
Dose-Response Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It represents the concentration of an inhibitor required to reduce a biological response by 50%. The determination of IC50 values is typically achieved by fitting experimental data to a sigmoidal dose-response curve.
Experimental Protocol: In Vitro SERT Inhibition Assay
A common method to determine the SERT inhibitory activity of a compound is through a radioligand binding assay. The general steps are as follows:
-
Preparation: Prepare a series of dilutions of the test compounds.
-
Incubation: Incubate the compounds with a preparation containing the serotonin transporter (e.g., cell membranes from cells expressing SERT) and a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram).
-
Washing: After incubation, wash the preparation to remove any unbound radioligand.
-
Detection: Measure the amount of radioactivity remaining, which is proportional to the amount of radioligand bound to the transporter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response model to determine the IC50 value.
Statistical Workflow for Dose-Response Analysis
The following diagram illustrates the workflow for determining IC50 values from raw dose-response data.
Workflow for Dose-Response Analysis
Software such as GraphPad Prism is widely used for performing nonlinear regression to fit dose-response curves and calculate IC50 values.[7]
Structure-Activity Relationship (SAR) Analysis
Once IC50 values have been determined for a series of analogs, the next step is to elucidate the structure-activity relationship. This involves systematically examining how changes in the chemical structure of the compounds affect their biological activity.
Data Presentation: Oxo-piperazin-1-yl Acetic Acid Analogs
The following table presents a hypothetical dataset of this compound analogs and their corresponding SERT inhibition pIC50 values. This data is for illustrative purposes to demonstrate the principles of SAR analysis.
| Compound ID | R1-Group | R2-Group | pIC50 |
| OPA-1 | H | H | 6.5 |
| OPA-2 | 4-F | H | 7.2 |
| OPA-3 | 4-Cl | H | 7.5 |
| OPA-4 | 4-CH3 | H | 6.8 |
| OPA-5 | H | 2-F | 6.7 |
| OPA-6 | H | 3-Cl | 6.9 |
Interpreting the SAR
-
Substitution at the R1 position with electron-withdrawing groups (F, Cl) appears to increase potency (OPA-2 and OPA-3) compared to the unsubstituted parent compound (OPA-1).
-
Substitution at the R1 position with an electron-donating group (CH3) leads to a slight decrease in potency (OPA-4).
-
Substitution at the R2 position appears to have a less pronounced effect on potency (OPA-5 and OPA-6).
This initial analysis can guide the synthesis of the next generation of compounds to further probe the SAR and optimize for potency.
Comparative Analysis: Benchmarking Against Alternatives
To put the bioactivity of the this compound series into context, it is essential to compare their performance against established drugs or compounds with different chemical scaffolds that target the same biological entity. For SERT inhibitors, suitable comparators include well-known SSRIs that do not contain a piperazine moiety.
Alternative Scaffolds: Non-Piperazine SSRIs
| Compound | Scaffold |
| Fluoxetine | Phenoxyphenylpropylamine |
| Sertraline | Tetrahydronaphthylamine |
| Citalopram | Phthalan |
Statistical Comparison of Potency
To statistically compare the potency of the new series with that of the established drugs, one can perform a t-test or an analysis of variance (ANOVA) on the pIC50 values, provided the data meets the assumptions of these tests. A statistically significant difference in the mean pIC50 values would indicate a difference in potency between the compound series.
The following diagram illustrates the logic of comparing different compound series.
Comparative Analysis Workflow
Conclusion and Future Directions
This guide has outlined a systematic and statistically sound approach to the analysis of bioactivity data, using the example of this compound analogs as SERT inhibitors. By following the principles of rigorous data preparation, appropriate statistical modeling, and comparative analysis, researchers can gain a deeper understanding of the structure-activity relationships within their compound series. This, in turn, facilitates the rational design of more effective and selective therapeutic agents.
The journey of drug discovery is iterative. The insights gained from the statistical analysis of one set of compounds should inform the design and synthesis of the next, leading to a continuous cycle of optimization and refinement.
References
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antidepressant-like activity of novel aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. medium.com [medium.com]
- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Oxo-piperazin-1-yl-acetic Acid
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Oxo-piperazin-1-yl-acetic acid, moving beyond a simple checklist to explain the rationale behind each procedural choice. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and environmental responsibility within your laboratory.
Hazard Assessment and Characterization of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications dictate the necessity for stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel. The acidic nature of the compound and its irritant properties are the primary drivers for the disposal protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound waste. The following table summarizes the minimum required PPE, with an explanation of the protection each component affords.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation, as indicated by the H315 hazard statement. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye irritation, in line with the H319 hazard statement.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or in case of spills. | To mitigate the risk of respiratory tract irritation, as per the H335 hazard statement.[1] |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical waste.[1]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and informed response is critical to contain the hazard and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before approaching the spill, don the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Collect the Waste: Carefully sweep or scoop the absorbed material or the solid waste into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for spill cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[2]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[2] Never dispose of this compound down the drain or in the regular trash.[3]
Protocol for Unused or Contaminated this compound:
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste" and "Irritant."
-
Segregate the waste from other incompatible chemical waste streams. For instance, do not mix acidic waste with bases or oxidizers.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant"
-
The date of accumulation start.
-
-
Use your institution's specific hazardous waste tags if available.[2]
-
-
Accumulation and Storage:
-
Request for Pickup:
-
Once the container is full, or before the accumulation time limit set by your institution or local regulations is reached, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.[3]
-
Protocol for Empty Containers:
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water, if appropriate for the subsequent use of the container, or another solvent in which the compound is soluble) at least three times.
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste stream.[5]
-
-
Container Disposal:
-
After triple rinsing, deface the original label on the container.
-
The "empty" container can now be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound and its empty containers.
Regulatory Context: Adherence to Local and Federal Mandates
It is imperative to recognize that the procedures outlined in this guide are based on general best practices and must be supplemented by a thorough understanding of local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the overarching framework for hazardous waste management.[6] However, many states are authorized to implement their own hazardous waste programs, which may be more stringent than federal regulations.[7] Always consult with your institution's EHS department to ensure full compliance with all applicable laws.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of professional scientific conduct. By adhering to these detailed procedures for this compound, you are not only protecting yourself and your colleagues but also contributing to the preservation of our environment. Let this guide serve as a valuable resource in your commitment to a safe and sustainable research enterprise.
References
- 1. aksci.com [aksci.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Navigating the Safe Handling of Oxo-piperazin-1-yl-acetic acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling Oxo-piperazin-1-yl-acetic acid and its structural analogs. By understanding the "why" behind each piece of equipment, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
Hazard Identification and Risk Assessment
This compound and its derivatives are classified with several key hazards that dictate the required level of protection.[1][2][3] Understanding these is the first step in a robust safety protocol.
Based on data from analogous compounds, the primary hazards include:
-
Skin Irritation (H315): Direct contact can lead to redness, inflammation, and discomfort.[1][2]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Acute Toxicity: The compound may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[3][4]
These hazards necessitate a multi-faceted approach to PPE, ensuring all potential routes of exposure are addressed.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling this compound. The rationale provided for each is critical for understanding and adapting to varying experimental conditions.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation or potential allergic reactions.[5][6] Nitrile gloves offer broad chemical resistance for short-term use. Always inspect gloves before use. |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect the eyes from dust particles and splashes, which could result in serious irritation or damage.[2][7] |
| Skin and Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing and minimize skin exposure.[5][7] |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is unavoidable or working with larger quantities, a NIOSH-approved respirator for dusts should be worn. | To avoid the inhalation of airborne particles that may cause respiratory tract irritation.[5][6] |
Procedural Workflow for PPE Usage
Proper technique in donning and doffing PPE is as crucial as the equipment itself. The following workflow is designed to minimize cross-contamination and ensure user safety.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Step-by-Step Protocol:
-
Preparation: Before entering the designated handling area, ensure all necessary PPE is available and in good condition.
-
Donning Sequence:
-
Lab Coat: Fasten completely to cover personal clothing.
-
Respiratory Protection (if necessary): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Position securely and comfortably.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
-
-
Chemical Handling: Proceed with experimental work in a well-ventilated area, such as a chemical fume hood.[1]
-
Doffing Sequence (to avoid contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in the appropriate waste container.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by rolling it inside out to contain any contaminants.
-
Respirator (if used): Remove and clean/dispose of according to manufacturer's instructions.
-
-
Final Step: Wash hands thoroughly with soap and water after all PPE has been removed.[1]
Emergency Procedures and Disposal
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth and seek medical help.[4]
Disposal: All contaminated PPE and unused chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Place used gloves and other contaminated disposables in a sealed, labeled container for disposal.[1]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that your focus remains on scientific advancement.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
